5-Ethylpyridine-2,3-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethylpyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-5-3-6(8(11)12)7(9(13)14)10-4-5/h3-4H,2H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAVBTGOXNGCJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029072 | |
| Record name | 5-Ethyl-2,3-pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102268-15-5 | |
| Record name | 5-Ethyl-2,3-pyridinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102268-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethylquinolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102268155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Ethyl-2,3-pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ETHYLQUINOLINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC57WU0X05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Ethylpyridine-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethylpyridine-2,3-dicarboxylic acid, also known as 5-ethylquinolinic acid, is a pyridine derivative with significant potential in various scientific fields, including medicinal chemistry and materials science.[1] Its structure, featuring a substituted pyridine ring with two carboxylic acid groups, makes it a versatile building block for the synthesis of more complex molecules and a candidate for the design of chelating ligands.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its known biological activities.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1] It is a solid at room temperature and is characterized by its low water solubility.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its commonly used diethyl ester derivative.
| Property | This compound | This compound diethyl ester |
| Molecular Formula | C₉H₉NO₄[1] | C₁₃H₁₇NO₄[3][4] |
| Molecular Weight | 195.17 g/mol [1] | 251.28 g/mol [3] |
| CAS Number | 102268-15-5[1] | 105151-39-1[4] |
| Melting Point | 152-154 °C[5] | Not available |
| Boiling Point | 421.2±45.0 °C (Predicted)[5] | 180-190 °C (5-7 Torr)[6] |
| Density | 1.388±0.06 g/cm³ (Predicted)[5] | 1.120±0.06 g/cm³ (Predicted)[6] |
| Solubility | Low water solubility[2] | Soluble in DMSO, Methanol (Slightly)[7] |
| pKa | Not available | -0.20±0.10 (Predicted)[7] |
Spectral Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule. Predicted ¹³C NMR data suggests characteristic shifts for the pyridine ring carbons and the carboxylic acid groups.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the carboxylic acid groups, C=O stretching of the carboxyl groups, and C=N and C=C stretching of the pyridine ring.
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.
Stability and Reactivity
This compound is stable under normal conditions.[2] It is incompatible with strong oxidizing agents.[2] Hazardous decomposition products are not expected under normal use conditions, and hazardous polymerization does not occur.[2]
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through a multi-step process, which often involves the synthesis of its diethyl ester followed by hydrolysis. A common approach is the condensation of diethyl α-chlorooxalacetate with 2-ethyl-2-propenal in the presence of a nitrogen source, followed by hydrolysis of the resulting diethyl ester.
Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate
This protocol is adapted from patented industrial processes.
Materials:
-
Diethyl α-chlorooxalacetate
-
2-Ethyl-2-propenal
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a reaction vessel, dissolve ammonium acetate in ethanol.
-
Heat the solution to 70-80°C with stirring.
-
Prepare a mixture of diethyl α-chlorooxalacetate and 2-ethyl-2-propenal.
-
Add the mixture dropwise to the heated ammonium acetate solution while maintaining the reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for several hours until the reaction is complete (monitored by a suitable analytical technique such as TLC or GC).
-
Cool the reaction mixture and filter to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude diethyl 5-ethylpyridine-2,3-dicarboxylate.
-
The crude product can be purified by vacuum distillation.
Hydrolysis to this compound
Materials:
-
Diethyl 5-ethylpyridine-2,3-dicarboxylate
-
Sodium hydroxide (aqueous solution)
-
Sulfuric acid (or other strong acid)
-
Toluene
-
Water
Procedure:
-
In a reaction flask, mix diethyl 5-ethylpyridine-2,3-dicarboxylate with toluene and water.
-
Add a concentrated aqueous solution of sodium hydroxide to the mixture with vigorous stirring.
-
Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete.
-
Cool the reaction mixture to room temperature and allow the layers to separate.
-
Separate the aqueous layer containing the sodium salt of the dicarboxylic acid.
-
Acidify the aqueous layer to a pH of approximately 1.8-3.5 with sulfuric acid at a controlled temperature (e.g., 45-55°C).
-
Cool the acidified solution to induce crystallization of the this compound.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under reduced pressure.
Biological Activity and Applications
Research indicates that this compound and its derivatives possess a range of biological activities, making them interesting candidates for drug discovery and development.
-
Antimicrobial Properties: Studies have suggested that this compound may exhibit antimicrobial effects against certain strains of bacteria.[1]
-
Antioxidant Activity: The compound has shown potential as an antioxidant, which could be beneficial in mitigating oxidative stress-related conditions.[1]
-
Enzyme Inhibition: There is evidence to suggest that it may act as an inhibitor for specific enzymes, presenting opportunities for targeting metabolic pathways in various diseases.[1]
Due to its chemical properties and biological activities, this compound serves as a valuable intermediate in the synthesis of:
-
Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs).
-
Agrochemicals: In the development of herbicides and pesticides.
-
Specialty Chemicals: As a precursor for various complex organic compounds.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Relationship between the Acid and its Diethyl Ester
The following diagram illustrates the chemical relationship and interconversion between this compound and its diethyl ester.
Caption: Interconversion of the acid and its diethyl ester.
Conclusion
This compound is a molecule of significant interest with a growing number of applications in scientific research and development. Its well-defined chemical properties and versatile reactivity make it a valuable tool for chemists and pharmacologists. Further research into its biological activities and the development of novel derivatives is likely to uncover new therapeutic and industrial applications. This guide provides a foundational understanding of this compound for professionals engaged in chemical synthesis and drug discovery.
References
- 1. Buy this compound | 102268-15-5 | > 95% [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 105151-39-1|this compound diethyl ester; PDE|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 5. This compound | 102268-15-5 [chemicalbook.com]
- 6. This compound diethyl ester | 105151-39-1 [amp.chemicalbook.com]
- 7. 105151-39-1 CAS MSDS (this compound diethyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
5-Ethylpyridine-2,3-dicarboxylic acid molecular structure and analysis
An In-depth Technical Guide to 5-Ethylpyridine-2,3-dicarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of this compound, also known as 5-Ethylquinolinic Acid. It details the molecule's structure, physicochemical properties, and spectroscopic characteristics. The document outlines established synthesis protocols, explores its various applications in pharmaceuticals, agrochemicals, and material science, and discusses its potential biological activities. This guide is intended to be a core resource for professionals engaged in chemical synthesis and drug discovery.
Molecular Structure and Chemical Identity
This compound is an organic compound featuring a pyridine ring substituted with an ethyl group at the 5-position and two carboxylic acid groups at the 2 and 3-positions.[1] This substitution pattern makes it a derivative of quinolinic acid. The presence of the nitrogen atom in the pyridine ring, along with the two carboxylic acid groups, makes it a versatile chelating ligand and a valuable building block in organic synthesis.[1]
Physicochemical and Structural Data
The key identifying and physical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 5-Ethylquinolinic Acid, 5-Ethyl-2,3-pyridinedicarboxylic Acid[1] |
| CAS Number | 102268-15-5[1] |
| Molecular Formula | C₉H₉NO₄[1][2] |
| Molecular Weight | 195.17 g/mol [1][2] |
| Appearance | White to off-white solid/crystals[3][4] |
| Melting Point | 154-156 °C (decomposes)[3] |
| Canonical SMILES | CCC1=CC(=C(N=C1)C(=O)O)C(=O)O[1] |
| InChI Key | MTAVBTGOXNGCJR-UHFFFAOYSA-N[1] |
Spectroscopic Analysis
Characterization of this compound is typically performed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While specific spectra are proprietary or not publicly available, the expected data based on the molecular structure are outlined below.
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the ethyl group protons (a triplet and a quartet). Two distinct signals for the aromatic protons on the pyridine ring. A broad signal for the acidic protons of the two carboxylic acid groups. |
| ¹³C NMR | Resonances for the two carbons of the ethyl group. Signals for the five carbons of the pyridine ring. Two distinct signals for the carboxyl carbons. |
| IR Spectroscopy | A broad absorption band for the O-H stretch of the carboxylic acid groups (approx. 2500-3300 cm⁻¹). A strong, sharp peak for the C=O stretch of the carboxylic acid groups (approx. 1700 cm⁻¹). Peaks corresponding to C-H stretches (aromatic and aliphatic) and C=C/C=N stretches of the pyridine ring. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 195. Subsequent fragmentation would likely involve the loss of CO₂ (m/z = 151) and C₂H₅ (m/z = 166). |
Synthesis Methodologies
Several synthetic routes for this compound have been established, primarily through cyclocondensation reactions or oxidation of quinoline derivatives. The final step often involves the hydrolysis of a diethyl ester intermediate.
Experimental Protocols
Protocol 1: Synthesis via Cyclocondensation and Hydrolysis [3]
This method involves a two-step process starting with the synthesis of the diethyl ester intermediate.
Step A: Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate
-
In a glass autoclave, mix diethyl α-chlorooxalacetate (9.4 g, 0.042 mol), 2-ethyl-2-propenal (4.2 g, 0.05 mol), and triethylamine (0.9 g, 0.009 mol) in 120 ml of toluene.[3]
-
Pressurize the autoclave with ammonia to 50 kPa (0.5 kg/cm ²).[3]
-
Increase the temperature from 20°C to 100°C over approximately 30 minutes.[3]
-
Maintain the reaction at 100°C for 4 hours.[3]
-
Cool the reaction mixture to room temperature.
-
Filter off any insoluble materials. The filtrate contains the desired diethyl 5-ethyl-2,3-diethoxycarbonylpyridine, which can be purified by distillation (bp: 151-152°C at 2 mmHg).[3]
Step B: Hydrolysis to this compound [3]
-
In a 200 ml four-neck distillation flask equipped with a reflux condenser, mix the diethyl 5-ethylpyridine-2,3-dicarboxylate (10.3 g, 0.041 mol) with 50 ml of toluene and 29 ml of water.[3]
-
Under a nitrogen atmosphere and with vigorous stirring, add 21.9 g of 48% aqueous sodium hydroxide solution.[3]
-
Reflux the mixture for 3.5 hours.[3]
-
Cool the reaction mixture to room temperature and allow the layers to separate.
-
Isolate the aqueous layer and acidify it to a pH of 1.8 at 45-55°C using 50% sulfuric acid.[3]
-
Cool the solution slowly to 20°C to precipitate the product.[3]
-
Filter the resulting white crystals, wash with 10 ml of cold water, and dry under reduced pressure at 50-60°C to obtain this compound.[3]
Protocol 2: Synthesis via Oxidation [5]
This method prepares the target compound by oxidizing a substituted quinoline.
-
Prepare a solution of 3-ethyl-8-hydroxyquinoline in 4 to 7 molar equivalents of 15% to 35% aqueous sodium or potassium hydroxide.[5]
-
Over a period of 0.5 to 5 hours, add 8 to 20 molar equivalents of 30% to 50% aqueous hydrogen peroxide to the solution. Maintain the reaction temperature between 75°C and 90°C.[5]
-
After the reaction is complete, cool the solution to 45°C.
-
Add sulfuric acid until a pH of 3.5 is reached to precipitate potassium sulfate.
-
Cool the slurry to 10°C, filter, and wash the solid with cold water.[5]
-
To the filtrate, add more sulfuric acid until a pH of 1.8 is obtained.[5]
-
Hold the resulting slurry of 5-ethyl-pyridine dicarboxylic acid at 10°C for 30 minutes.[5]
-
Filter the product, wash with cold water, and dry.[5]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Applications and Biological Relevance
This compound and its derivatives are of significant interest across multiple scientific disciplines due to their versatile chemical nature and biological activity.
Key Application Areas
-
Pharmaceuticals: The pyridine carboxylic acid scaffold is crucial in medicinal chemistry.[6] This compound is explored for its potential antimicrobial and antioxidant properties.[1] Its derivatives have been investigated as potential anticonvulsant and anti-inflammatory agents.[1] The structural features of pyridine carboxylic acids allow for interactions with biological targets, making them valuable for designing enzyme inhibitors.[6][7]
-
Agrochemicals: It serves as a key intermediate in the synthesis of imidazolinone herbicides.[8] Its inherent biological activity also suggests potential for use in developing new pesticides.[1]
-
Material Science: The molecule is used as an organic linker in the synthesis of metal-organic frameworks (MOFs). For instance, it has been used to create zinc(II) coordination polymers and breathable microporous MOFs that exhibit reversible pore contraction and expansion.[1][9]
-
Organic Synthesis: As a dicarboxylic acid, it is a versatile building block for synthesizing more complex organic molecules and heterocyclic compounds.[1]
Summary of Biological Activities
| Biological Activity | Description |
| Antimicrobial | Studies suggest potential activity against certain bacterial strains.[1] |
| Antioxidant | The compound has shown potential as an antioxidant, which could be relevant in preventing diseases related to oxidative stress.[1] |
| Enzyme Inhibition | There is evidence that it may inhibit specific enzymes, making it a candidate for drug development targeting various metabolic pathways.[1][6][7] |
| Anti-inflammatory | Derivatives of the core structure have been explored for anti-inflammatory properties.[1] |
| Anticonvulsant | Derivatives have also been studied for potential anticonvulsant effects.[1] |
Application Pathways Diagram
Caption: Relationship between the core compound and its main application areas.
References
- 1. Buy this compound | 102268-15-5 | > 95% [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. labproinc.com [labproinc.com]
- 5. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. This compound | 102268-15-5 [chemicalbook.com]
Spectroscopic Analysis of 5-Ethylpyridine-2,3-dicarboxylic Acid: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 5-Ethylpyridine-2,3-dicarboxylic acid. Due to the limited availability of published data for this specific compound, this document also includes data for its closely related diethyl ester, diethyl 5-ethylpyridine-2,3-dicarboxylate, to provide valuable comparative insights. Furthermore, generalized experimental protocols for key spectroscopic techniques are presented to aid in the acquisition of data for this and similar compounds.
Compound Identification
| Compound Name | This compound |
| CAS Number | 102268-15-5[1][2][3] |
| Molecular Formula | C9H9NO4[1] |
| Molecular Weight | 195.17 g/mol [4] |
| Synonyms | 5-ethylquinolinic acid, 5-ethyl-2,3-pyridinedicarboxylic acid[1] |
Spectroscopic Data Summary
Direct spectroscopic data for this compound is not widely available in public literature. However, data for its diethyl ester, Diethyl 5-ethylpyridine-2,3-dicarboxylate (CAS: 105151-39-1) , offers significant structural information.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR Data for Diethyl 5-ethylpyridine-2,3-dicarboxylate (300 MHz, CDCl₃) [6]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.60 | s | 1H | Pyridine H-6 |
| 7.96 | s | 1H | Pyridine H-4 |
| 4.33-4.52 | m | 4H | 2 x -OCH₂CH₃ |
| 2.76 | q, J = 7.5 Hz | 2H | -CH₂CH₃ |
| 1.36-1.44 | m | 6H | 2 x -OCH₂CH₃ |
| 1.30 | t, J = 7.5 Hz | 3H | -CH₂CH₃ |
Note on Predicted ¹H NMR for this compound: For the free acid, the ethyl group protons would exhibit similar splitting patterns (a quartet and a triplet). The pyridine protons would likely appear at slightly different chemical shifts due to the change from ester to carboxylic acid groups. The most significant difference would be the appearance of a broad singlet, typically at a high chemical shift (>10 ppm), corresponding to the two carboxylic acid protons.
¹³C NMR Data
Explicit ¹³C NMR data for this compound or its diethyl ester was not found in the searched literature. However, based on the structure, one would expect to observe 9 distinct carbon signals, including two signals for the carboxylic acid carbons (or ester carbonyls) in the range of 160-175 ppm, signals for the pyridine ring carbons, and signals for the ethyl group carbons.
Infrared (IR) Spectroscopy Data
While specific IR spectra are not available, the expected characteristic absorption bands can be predicted.
Predicted IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2500-3300 (broad) | O-H | Carboxylic acid |
| 1700-1725 | C=O | Carboxylic acid dimer |
| ~1600, ~1450 | C=C, C=N | Aromatic ring stretching |
| 2975-2850 | C-H | Alkane stretching |
Mass Spectrometry (MS) Data
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed. These methods are standard for the analysis of organic compounds and can be adapted for this compound.[7][8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment, or CDCl₃ for the ester derivative) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument for the specific sample.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR crystal or KBr pellet) in the sample compartment of an FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum.
-
The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Introduce the sample solution into the ion source, typically via direct infusion or through a liquid chromatography (LC) system.
-
Acquire mass spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Perform fragmentation analysis (MS/MS) on the parent ion to obtain structural information.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like this compound using multiple spectroscopic techniques.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. This compound | 102268-15-5 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. labproinc.com [labproinc.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 8. Spectral Analysis of Organic Compounds | ChemTalk [chemistrytalk.org]
- 9. Kapnayan.com - 11.3 Spectroscopic Analysis of Organic Compounds (AHL) [kapnayan.com]
- 10. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 11. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
An In-depth Technical Guide to the Physical Properties of 5-Ethylpyridine-2,3-dicarboxylic Acid
This technical guide provides a comprehensive overview of the known physical properties of 5-Ethylpyridine-2,3-dicarboxylic acid, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical Properties
This compound is a pyridine derivative with the chemical formula C₉H₉NO₄. It presents as a light yellow to off-white solid.[1] The physical characteristics of this compound are crucial for its handling, application in synthesis, and potential formulation into various products.
Data Summary
The quantitative physical property data for this compound are summarized in the table below for ease of reference and comparison.
| Physical Property | Value | Source |
| Melting Point | 152 - 154 °C | [2] |
| 146 - 147 °C | [1] | |
| Solubility | Low water solubility | [2] |
| Slightly soluble in Chloroform (with heating and sonication) | ||
| Slightly soluble in DMSO (with sonication) | ||
| Slightly soluble in Methanol | [3] |
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be accurately determined using a digital melting point apparatus.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed into the heating block of a calibrated digital melting point apparatus.
-
Approximate Melting Point Determination: A rapid heating rate (10-20 °C/min) is initially used to determine an approximate melting range.
-
Accurate Melting Point Determination: A second, fresh sample is prepared. The apparatus is heated to a temperature approximately 20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[4]
Determination of Solubility
A hierarchical approach is recommended to determine the solubility of this compound in various solvents.
Methodology:
-
Solvent Selection: A range of solvents should be tested, including water, buffered aqueous solutions (pH 3, 7, 9), and common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).
-
Initial Screening (Tier 1): A fixed amount of the compound (e.g., 10 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a glass vial at room temperature.[5]
-
Mixing and Observation: The mixture is agitated using a vortex mixer for 1-2 minutes. A visual inspection is made to determine if the solid has dissolved completely.[5]
-
Enhanced Dissolution Techniques: If the compound is not fully dissolved, mechanical methods such as sonication in a water bath for up to 5 minutes can be employed. Gentle warming (e.g., to 37°C) can also be applied if the compound's stability at that temperature is known.[5]
-
Classification: The solubility is classified based on the amount of solvent required to dissolve a given amount of solute (e.g., as per USP or BP classifications). If the compound remains insoluble, a lower concentration is tested (e.g., 1 mg/mL).
Visualized Workflows
To further elucidate the processes related to this compound, the following diagrams, generated using the DOT language, illustrate key workflows.
References
- 1. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 2. fishersci.com [fishersci.com]
- 3. 105151-39-1 CAS MSDS (this compound diethyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Genesis of a Key Intermediate: A Technical Guide to the Synthesis of 5-Ethylpyridine-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethylpyridine-2,3-dicarboxylic acid, a heterocyclic compound with the molecular formula C₉H₉NO₄, serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its structural features, including a pyridine ring substituted with an ethyl group and two carboxylic acid functionalities, make it a versatile building block for creating more complex chemical entities.[1] This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic pathways.
Historical Perspective and Discovery
The journey to synthesize this compound is rooted in the broader history of pyridine chemistry, with significant advancements emerging from early investigations in the mid-20th century.[1] Foundational methods like the Skraup and Doebner-Miller reactions, originally developed for quinoline synthesis, provided the initial conceptual pathways for accessing pyridine-2,3-dicarboxylic acid derivatives.[2] However, these early approaches often suffered from low yields and required harsh reaction conditions.[1]
Over the years, research has focused on developing more efficient and scalable synthetic routes. A notable advancement came with the oxidation of 8-substituted quinolines. For instance, the oxidation of 3-ethyl-8-hydroxyquinoline with hydrogen peroxide in an alkaline medium has been demonstrated as a viable method.[2] Another significant approach involves the cyclocondensation of α,β-unsaturated aldehydes with α-chlorooxalacetate and a nitrogen source, a method that has been refined through catalytic processes to improve yields and reaction conditions.[1]
Synthetic Methodologies: A Comparative Overview
Several distinct strategies have been developed for the synthesis of this compound and its diethyl ester, a common precursor. The choice of method often depends on factors such as starting material availability, desired scale, and environmental considerations.
Oxidation of Quinolines
This classical approach involves the oxidative cleavage of a substituted quinoline to form the desired pyridine dicarboxylic acid.
Cyclocondensation Reactions
A more modern and widely employed strategy involves the construction of the pyridine ring from acyclic precursors. This typically involves the reaction of an α,β-unsaturated aldehyde with a C4 synthon and a nitrogen source.
Quantitative Data Summary
| Synthesis Method | Starting Materials | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Oxidation of 3-ethyl-8-hydroxyquinoline | 3-ethyl-8-hydroxyquinoline | 30-50% aq. H₂O₂ | 15-35% aq. KOH | 75-90 | 1-2 | Not explicitly stated, but high purity product obtained | [2] |
| Nitric Acid Oxidation of 3-ethyl-8-hydroxyquinoline | 3-ethyl-8-hydroxyquinoline | Nitric acid | - | - | - | 40 | [2] |
| Ozonolysis of 3-ethyl-8-hydroxyquinoline | 3-ethyl-8-hydroxyquinoline | Ozone | - | - | - | 60 | [2] |
| Cyclocondensation | 2-ethyl-2-propenal, Diethyl α-chlorooxalacetate | Ammonia, Triethylamine or Ammonium acetate | Toluene | 35-130 | 1-10 | 71 | [3] |
| Cyclocondensation with Ammonium Acetate | Diethyl α-chlorooxaloacetate, 2-ethylacrolein | Ammonium acetate | Ethanol | 75-80 | 5-6 | 88.6-97.1 | [4] |
| From Diethyl N-hydroxyaspartate | Diethyl N-hydroxyaspartate, 2-ethacrolein | Trifluoroacetic acid | Benzene | 72-75 | 16 | Not specified | [5] |
| From Diethyl 2-aminomaleate | Diethyl 2-aminomaleate, 2-ethacrolein | Acetic acid | Ethanol | 80 | 20 | 48.8 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 3-Ethyl-8-hydroxyquinoline[2]
Materials:
-
3-ethyl-8-hydroxyquinoline
-
25% Potassium hydroxide (KOH) solution
-
30-50% Hydrogen peroxide (H₂O₂) solution
-
Sulfuric acid (H₂SO₄)
-
Cold water
Procedure:
-
To a stirred mixture of 25% potassium hydroxide (0.96 mol), add 3-ethyl-8-hydroxyquinoline (30.28 g).
-
Heat the mixture to a temperature range of 75-90°C.
-
Over a period of 0.5 to 5 hours, add 8 to 20 molar equivalents of 30% to 50% aqueous hydrogen peroxide.
-
After the addition is complete, continue stirring at the reaction temperature for one to two hours until the reaction is complete.
-
Cool the solution to 45°C.
-
Adjust the pH to 3.5 by adding sulfuric acid, which results in the precipitation of potassium sulfate.
-
Cool the slurry to 10°C, hold for 30 minutes, and then filter, washing the solid with 5 mL of cold water.
-
To the filtrate, add sulfuric acid to adjust the pH to 1.8, leading to the precipitation of 5-ethyl-pyridine dicarboxylic acid.
-
Hold the resulting slurry at 10°C for 30 minutes, then filter and wash with 20 mL of cold water.
-
Dry the filter cake at 55°C under reduced pressure for three to eight hours to obtain the final product.
Protocol 2: Synthesis of Diethyl 5-Ethylpyridine-2,3-dicarboxylate via Cyclocondensation[4]
Materials:
-
Ethanol
-
Ammonium acetate
-
Diethyl α-chlorooxaloacetate
-
2-ethylacrolein
Procedure:
-
In a 500ml four-necked flask, add 60g of ethanol and 19.4g (0.25 mol) of ammonium acetate.
-
Stir and heat the mixture to 75-80°C.
-
Prepare a mixed solution of 27g (0.1 mol) of diethyl α-chlorooxaloacetate and 12.1g (0.14 mol) of 2-ethylacrolein.
-
Add the mixed solution dropwise to the reaction flask over approximately 30 minutes, maintaining the reaction temperature at 75-80°C.
-
After the addition is complete, maintain the temperature at 75-80°C for 5-6 hours until the reaction is complete.
-
Follow with appropriate post-processing and drying to obtain the crude product as a brownish-yellow oily liquid.
Visualizing the Synthetic Pathways
To better understand the chemical transformations involved in the synthesis of this compound, the following diagrams illustrate the key reaction pathways.
Caption: The Skraup reaction for quinoline synthesis.
Caption: The Doebner-Miller reaction for quinoline synthesis.
Caption: Catalytic cyclocondensation for synthesis.
Conclusion
The synthesis of this compound has evolved from classical, often low-yielding methods to more sophisticated and efficient catalytic processes. The cyclocondensation route, in particular, offers a versatile and scalable approach for the production of this important intermediate. The detailed protocols and comparative data presented in this guide are intended to provide researchers and professionals in drug development and other chemical industries with a solid foundation for understanding and applying these synthetic methodologies. Further research may focus on developing even more sustainable and atom-economical routes to this valuable compound.
References
- 1. Buy this compound | 102268-15-5 | > 95% [smolecule.com]
- 2. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]
- 5. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
The Biological Activity of 5-Ethylpyridine-2,3-dicarboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of pyridine carboxylic acids are a well-established class of compounds with a broad range of biological activities, forming the backbone of numerous pharmaceutical and agrochemical agents. This technical guide focuses on the biological activities of 5-ethylpyridine-2,3-dicarboxylic acid and its derivatives. While specific quantitative data for this particular scaffold is limited in publicly available literature, this document consolidates the current understanding of its potential therapeutic applications, including antimicrobial, antioxidant, and enzyme-inhibiting properties. This guide also provides detailed experimental protocols for the evaluation of these activities and presents visual workflows and hypothetical signaling pathways to guide future research in this area. By examining data from structurally similar compounds, we aim to provide a foundational resource for researchers looking to explore the therapeutic potential of this promising chemical class.
Introduction
Pyridine dicarboxylic acids and their analogues have long been a subject of interest in medicinal chemistry due to their diverse pharmacological profiles. The arrangement of the carboxylic acid groups and other substituents on the pyridine ring can significantly influence the molecule's interaction with biological targets. The compound this compound, with its ethyl group at the 5-position and two carboxylic acid moieties at the 2- and 3-positions, presents a unique structural motif with potential for novel biological activities.[1]
Research suggests that this compound and its derivatives may possess antimicrobial, antioxidant, and enzyme-inhibiting properties, making them attractive candidates for drug discovery programs.[1] This guide will delve into these potential activities, drawing on data from closely related analogues to infer the potential efficacy of this specific chemical series.
Potential Biological Activities
Antimicrobial Activity
Antioxidant Activity
The antioxidant potential of pyridine derivatives is another area of active investigation. The pyridine ring system, particularly when substituted with electron-donating groups, can act as a scavenger of free radicals. The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[3] The presence of carboxylic acid groups can also influence the antioxidant capacity of the molecule.
Enzyme Inhibition
Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. Pyridine carboxylic acid isomers have been explored as scaffolds for the development of potent enzyme inhibitors for a variety of diseases, including cancer, diabetes, and infectious diseases.[4] The dicarboxylic acid moiety can mimic the substrate of certain enzymes, leading to competitive inhibition. For example, 2,5-pyridinedicarboxylic acid has been identified as a selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses.[4] While the specific enzymatic targets of this compound are yet to be fully elucidated, its structural features suggest it could be a promising candidate for screening against various enzyme classes.
Quantitative Data on Related Pyridine Dicarboxylic Acid Derivatives
Due to the limited availability of specific quantitative biological data for this compound, the following tables summarize the activity of structurally related pyridine derivatives to provide a comparative context for researchers.
Table 1: Antimicrobial Activity of Selected Pyridine Carboxamide Derivatives
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| N2,N6-Bis(1-(2-(thiophen-2-ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | Bacillus subtilis | 125 | [4] |
| N2,N6-Bis(1-(2-(thiophen-2-ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | Staphylococcus aureus | 250 | [4] |
| N2,N6-Bis(1-(2-(thiophen-2-ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | Escherichia coli | 250 | [4] |
| N2,N6-Bis(1-(2-cyclohexylidenehydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | Bacillus subtilis | 125 | [4] |
| N2,N6-Bis(1-(2-cyclohexylidenehydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | Staphylococcus aureus | 125 | [4] |
| N2,N6-Bis(1-(2-cyclohexylidenehydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | Escherichia coli | 250 | [4] |
Note: The compounds listed are structurally different from this compound but belong to the broader class of pyridine carboxamides, illustrating the potential for antimicrobial activity within this chemical family.
Table 2: Enzyme Inhibitory Activity of Selected Pyridine Carboxylic Acid Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| Phenyl nicotinate derivative | α-Amylase | 1.324 ± 0.17 | [5] |
| Benzo[d][1][6]dioxol-5-yl nicotinate | α-Amylase | 1.273 ± 0.12 (Acarbose standard) | [5] |
| 2,5-Pyridinedicarboxylic acid | D-dopachrome tautomerase | - (Reported as a highly selective inhibitor) | [4] |
Note: The data presented is for nicotinic acid (pyridine-3-carboxylic acid) derivatives and a different pyridinedicarboxylic acid isomer. This information is intended to be indicative of the potential for enzyme inhibition by this class of compounds.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to assess the biological activity of this compound and its derivatives.
Synthesis of this compound Derivatives (General Procedure)
The synthesis of 5-ethylpyridine-2,3-dicarboxylate esters can be achieved through a multi-step process. A representative method involves the reaction of diethyl α-chlorooxaloacetate and 2-ethylacrolein with ammonium acetate as the nitrogen source in an ethanol medium. The reaction is typically carried out at a temperature of 70-80°C. Subsequent hydrolysis of the resulting diethyl 5-ethylpyridine-2,3-dicarboxylate can yield the desired dicarboxylic acid. Purification of the final compounds can be performed using standard techniques such as recrystallization or column chromatography.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Bacterial or fungal inoculums standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Test compound stock solution (e.g., in DMSO).
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Negative control (broth with DMSO).
-
Resazurin solution (for viability indication).
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Add the standardized microbial inoculum to each well.
-
Include positive and negative control wells.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, add a viability indicator such as resazurin and incubate for a further 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism (indicated by a color change).
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH solution in methanol (e.g., 0.1 mM).
-
Test compound solutions at various concentrations in methanol.
-
Ascorbic acid or Trolox as a positive control.
-
Methanol as a blank.
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control in methanol.
-
In a set of test tubes or a 96-well plate, add a specific volume of each concentration of the test compound or control to a fixed volume of the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer. The blank is methanol.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.
Visualizing Workflows and Potential Mechanisms
Experimental and logical relationship diagrams
The following diagrams, created using the DOT language, illustrate the experimental workflows and a hypothetical mechanism of action for this compound derivatives.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Caption: Workflow for the DPPH radical scavenging antioxidant assay.
Caption: Hypothetical mechanism: Inhibition of a key bacterial metabolic enzyme.
Conclusion and Future Directions
While the direct biological activity data for this compound and its derivatives remains to be extensively explored, the information available for structurally related compounds suggests a promising future for this chemical class. The potential for antimicrobial, antioxidant, and enzyme-inhibiting activities warrants further investigation.
Future research should focus on:
-
The synthesis of a focused library of this compound derivatives with diverse substitutions to establish clear structure-activity relationships.
-
Systematic screening of these compounds against a broad panel of bacterial and fungal pathogens to identify lead antimicrobial candidates.
-
Evaluation of their antioxidant capacity using a variety of assays to understand the underlying mechanisms.
-
Screening against a panel of therapeutically relevant enzymes to uncover novel inhibitors.
-
Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to understand their mechanism of action.
This technical guide provides a foundational framework for researchers to begin their exploration of the biological activities of this compound derivatives. The provided protocols and conceptual diagrams are intended to facilitate the design and execution of experiments that will shed more light on the therapeutic potential of this intriguing class of molecules.
References
- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Research Areas for 5-Ethylpyridine-2,3-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethylpyridine-2,3-dicarboxylic acid, a quinolinic acid analog, presents a scaffold with significant potential for exploration in medicinal chemistry, materials science, and agrochemicals. Its structural similarity to endogenous neuromodulators and its capacity for coordination with metal ions suggest diverse avenues for research. This technical guide provides a comprehensive overview of the known synthesis methods, potential biological activities, and applications of this compound, offering a foundation for future research and development. While quantitative biological data for this specific molecule is limited, this guide presents data for structurally related compounds to inform potential research directions. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further investigation.
Introduction
This compound, also known as 5-ethylquinolinic acid, is a heterocyclic compound featuring a pyridine ring substituted with an ethyl group and two carboxylic acid moieties at the 2 and 3 positions[1]. Its molecular formula is C₉H₉NO₄, and it has a molecular weight of 195.17 g/mol [1]. The presence of the pyridine nitrogen and the dicarboxylic acid groups makes it a versatile building block for the synthesis of more complex molecules and a candidate for various biological and material science applications[1].
This guide outlines key areas of potential research for this compound, including its synthesis, potential as a modulator of neuroactive pathways, antimicrobial and antioxidant activities, and its application as a linker in the design of metal-organic frameworks (MOFs).
Synthesis of this compound and Its Derivatives
Several synthetic routes to this compound and its esters have been reported, primarily involving oxidation of quinoline precursors or cyclocondensation reactions.
Synthesis via Oxidation of 3-Ethyl-8-hydroxyquinoline
A common method for the preparation of this compound involves the oxidation of 3-ethyl-8-hydroxyquinoline.
Experimental Protocol: Oxidation of 3-Ethyl-8-hydroxyquinoline
Materials:
-
3-Ethyl-8-hydroxyquinoline
-
30-50% Aqueous hydrogen peroxide
-
15-35% Aqueous sodium or potassium hydroxide
-
Sulfuric acid
-
Cold water
Procedure:
-
Prepare a solution of 3-ethyl-8-hydroxyquinoline in 4 to 7 molar equivalents of 15% to 35% aqueous sodium or potassium hydroxide.
-
Heat the solution to a temperature range of 75 to 90°C.
-
Over a period of 0.5 to 5 hours, add 8 to 20 molar equivalents of 30% to 50% aqueous hydrogen peroxide to the heated solution.
-
After the addition is complete, cool the solution to 45°C.
-
Adjust the pH to 3.5 by adding sulfuric acid, which will result in the precipitation of potassium sulfate.
-
Cool the slurry to 10°C, hold for 30 minutes, and then filter. Wash the filter cake with a small amount of cold water.
-
To the filtrate, add sulfuric acid until a pH of 1.8 is reached, which will cause the precipitation of this compound.
-
Hold the resulting slurry at 10°C for 30 minutes, then filter and wash the product with cold water.
-
Dry the filter cake at 55°C under reduced pressure for three to eight hours to obtain the final product as a light yellow to off-white solid.
Caption: Workflow for the synthesis of this compound via oxidation.
Synthesis of Diethyl 5-Ethyl-2,3-pyridinedicarboxylate via Cyclocondensation
The diethyl ester of this compound can be synthesized through a cyclocondensation reaction, which is a common method for preparing pyridines on a large scale.
Experimental Protocol: Cyclocondensation for Diethyl 5-Ethyl-2,3-pyridinedicarboxylate [1][2]
Materials:
-
Diethyl α-chlorooxaloacetate
-
2-Ethylacrolein
-
Ammonium acetate
-
Ethanol
-
Toluene
-
Water
Procedure:
-
In a four-necked flask, add ethanol and ammonium acetate. Stir and heat the mixture to 75-80°C.
-
Prepare a mixed liquid of diethyl α-chlorooxaloacetate and 2-ethylacrolein.
-
Add the mixed liquid dropwise to the heated ammonium acetate solution over approximately 30 minutes, maintaining the reaction temperature at 75-80°C.
-
After the addition is complete, continue to stir the reaction mixture at 75-80°C for 5-6 hours.
-
After the reaction is complete, remove about 70% of the ethanol by distillation.
-
To the remaining residue, add an equal volume of toluene and a small amount of water until the solution becomes an emulsion.
-
Filter to remove solid salts.
-
Wash the filtrate twice with a small amount of water.
-
Remove the solvent under reduced pressure to obtain the crude product, diethyl 5-ethyl-2,3-pyridinedicarboxylate, as a brownish-yellow oily liquid.
Caption: Workflow for the synthesis of diethyl 5-ethyl-2,3-pyridinedicarboxylate.
Hydrolysis of Diethyl 5-Ethyl-2,3-pyridinedicarboxylate
The dicarboxylic acid can be obtained from its diethyl ester via hydrolysis.
Experimental Protocol: Hydrolysis of Diethyl Ester
Materials:
-
Diethyl 5-ethyl-2,3-pyridinedicarboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask, dissolve diethyl 5-ethyl-2,3-pyridinedicarboxylate in a mixture of methanol and a 30% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with vigorous stirring for approximately 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous phase in an ice bath and acidify to a pH of ~2-3 with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Caption: Workflow for the hydrolysis of diethyl 5-ethyl-2,3-pyridinedicarboxylate.
Potential Biological Activities and Research Directions
The structural similarity of this compound to quinolinic acid, an endogenous N-methyl-D-aspartate (NMDA) receptor agonist involved in the kynurenine pathway of tryptophan metabolism, suggests that it may possess interesting neurological activities[3]. Furthermore, pyridine carboxylic acid derivatives are known to exhibit a range of biological effects, including antimicrobial and antioxidant properties.
Neuromodulatory Activity: A Potential NMDA Receptor Modulator
Hypothesis: Due to its structural analogy to quinolinic acid, this compound may interact with the NMDA receptor, potentially acting as an agonist, antagonist, or allosteric modulator.
Proposed Research:
-
NMDA Receptor Binding Assays: Investigate the binding affinity of this compound to the NMDA receptor using radioligand binding assays.
-
Functional Assays: Characterize the functional activity (agonist or antagonist) at different NMDA receptor subtypes using electrophysiology or calcium imaging techniques.
Experimental Protocol: NMDA Receptor Binding Assay (adapted from [3H]MK-801 binding protocols) [4][5][6][7][8]
Materials:
-
Rat brain membranes (e.g., from cortex or hippocampus)
-
[³H]MK-801 (a non-competitive NMDA receptor antagonist radioligand)
-
This compound (test compound)
-
Glutamate and Glycine (co-agonists)
-
MK-801 or Phencyclidine (PCP) for determining non-specific binding
-
Tris-HCl buffer (pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat brain membranes according to standard protocols.
-
In a 96-well plate, incubate the brain membranes with a fixed concentration of [³H]MK-801, saturating concentrations of glutamate and glycine, and varying concentrations of this compound.
-
For non-specific binding, incubate a parallel set of samples with an excess of unlabeled MK-801 or PCP.
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for this compound.
Caption: Proposed signaling pathway for this compound at the NMDA receptor.
Antimicrobial Activity
Pyridine derivatives have been reported to possess antimicrobial properties. Research into the antimicrobial effects of this compound against a panel of pathogenic bacteria and fungi is a promising area of investigation.
Proposed Research:
-
Minimum Inhibitory Concentration (MIC) Determination: Assess the MIC of the compound against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, using broth microdilution or agar dilution methods.
Experimental Protocol: Broth Microdilution for MIC Determination [9][10][11][12][13]
Materials:
-
This compound
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism and dilute it in the broth.
-
Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism in broth without the compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 1: Representative Antimicrobial Activity of Structurally Related Pyridine Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyridine-2,6-dicarboxylic acid complexes | E. coli | - | [8] |
| Pyridine-2,6-dicarboxylic acid complexes | S. aureus | - | [8] |
| 5-Aryl-pyrido[2,3-d]pyrimidines | B. subtilis | >1000 | [14] |
| 5-Aryl-pyrido[2,3-d]pyrimidines | S. aureus | 250 - >1000 | [14] |
| 5-Aryl-pyrido[2,3-d]pyrimidines | K. pneumonia | 500 - >1000 | [14] |
| 5-Aryl-pyrido[2,3-d]pyrimidines | E. coli | 500 - >1000 | [14] |
Note: Specific MIC values for this compound are not available in the reviewed literature. The data presented is for structurally related compounds to guide future research.
Antioxidant Activity
The potential for this compound to act as an antioxidant can be evaluated using standard in vitro assays.
Proposed Research:
-
DPPH Radical Scavenging Assay: Determine the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: Assess the capacity of the compound to reduce ferric ions.
Experimental Protocol: DPPH Radical Scavenging Assay [3][15][16][17]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare serial dilutions of this compound and the positive control in the same solvent.
-
In a 96-well plate, mix the test compound or control with the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Table 2: Representative Antioxidant Activity of Structurally Related Pyridinecarboxylic Acids
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
| Diphenyltin-bis-(3-pyridinecarboxylate) | DPPH | ~20 | [18] |
| Tributyltin-3-pyridinecarboxylate | FRAP | - | [18] |
Note: Specific IC₅₀ values for the antioxidant activity of this compound are not available in the reviewed literature. The data presented is for a related compound to guide future research.
Application in Materials Science: Metal-Organic Frameworks (MOFs)
The dicarboxylic acid functionality of this compound makes it an excellent candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The pyridine nitrogen can also participate in coordination, leading to potentially novel framework topologies and properties. The ethyl group can influence the porosity and hydrophobicity of the resulting MOF.
Proposed Research:
-
MOF Synthesis: Systematically explore the synthesis of MOFs using this compound as a linker with various metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺).
-
Structural Characterization: Characterize the resulting MOFs using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA).
-
Property Evaluation: Investigate the gas sorption properties (e.g., for CO₂, H₂, CH₄), catalytic activity, and sensing capabilities of the synthesized MOFs.
Experimental Protocol: General Solvothermal Synthesis of a MOF [19][20][21][22][23]
Materials:
-
This compound
-
A metal salt (e.g., Zinc nitrate hexahydrate)
-
A solvent (e.g., N,N-Dimethylformamide - DMF)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve this compound and the metal salt in the solvent.
-
Seal the vial and place it inside the autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 100-150°C) for a defined period (e.g., 24-72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with the solvent, and dry.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo labelling of the NMDA receptor channel complex by [3H]MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. protocols.io [protocols.io]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. nbinno.com [nbinno.com]
- 21. Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. alfa-chemistry.com [alfa-chemistry.com]
5-Ethylpyridine-2,3-dicarboxylic acid synonyms and CAS number
An In-depth Technical Guide to 5-Ethylpyridine-2,3-dicarboxylic acid
For researchers, scientists, and professionals in drug development, a clear understanding of key chemical compounds is paramount. This guide focuses on this compound, providing essential identification information.
The compound this compound is a pyridine derivative with significant potential in various research and development applications. Accurate identification is crucial for experimental replication and sourcing. The primary identifier for this compound is its CAS Registry Number, which is a unique numerical identifier assigned to every chemical substance.
| Identifier | Value |
| CAS Number | 102268-15-5[1][2][3] |
In addition to the CAS number, this compound is known by several synonyms in scientific literature and chemical databases. Familiarity with these synonyms is beneficial for comprehensive literature searches and material procurement.
| Synonym |
| 5-Ethylquinolinic Acid[1][3][4] |
| 5-Ethyl-2,3-pyridinedicarboxylic Acid[1][3] |
| 2,3-Pyridinedicarboxylic acid, 5-ethyl-[3] |
| 5-ethyl-2,3-pyridine dicarboxylic acid[3] |
References
An In-depth Technical Guide to the Safe Handling and Laboratory Use of 5-Ethylpyridine-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and experimental methodologies for 5-Ethylpyridine-2,3-dicarboxylic acid. The information is intended to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound, also known as 5-Ethylquinolinic Acid, is a pyridine derivative with potential applications in medicinal chemistry and as a chemical intermediate.[1] Its dual carboxylic acid functional groups and pyridine ring structure contribute to its reactivity and potential biological activity.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO₄ | [2] |
| Molecular Weight | 195.17 g/mol | [2] |
| CAS Number | 102268-15-5 | [2][3] |
| Appearance | Solid | [3] |
| Melting Point | 152 - 154 °C (305.6 - 309.2 °F) | [3] |
| Synonyms | 5-Ethylquinolinic Acid; 5-Ethyl-2,3-pyridinedicarboxylic Acid | [1][4] |
Safety and Hazard Information
This compound is classified as hazardous and requires careful handling to avoid exposure.[3]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
Toxicological Data
| Route of Exposure | Data | Reference(s) |
| Acute Oral Toxicity | LD50: 3353 mg/kg (rat) | [4] |
| Carcinogenicity | No component is identified as a probable, possible or confirmed human carcinogen by IARC. | [6][7] |
| Reproductive Toxicity | No data available | [4][6][7] |
| Germ Cell Mutagenicity | No data available | [4] |
Note: The chemical, physical, and toxicological properties have not been thoroughly investigated.[7]
Stability and Reactivity
-
Reactivity: No specific reactivity hazards are known.[3]
-
Chemical Stability: Stable under normal conditions.[3][6][7]
-
Conditions to Avoid: Incompatible products, moisture.[3][6][7]
-
Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[3][6][7]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides (NOx).[6][7]
-
Hazardous Polymerization: Does not occur.[3]
Safe Handling and Storage
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential when handling this compound.
| PPE Type | Specifications | Reference(s) |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required in situations with a risk of splashing. | [4][8] |
| Skin Protection | Protective gloves (e.g., butyl rubber, inspect before use), lab coat. | [4][7][8] |
| Respiratory Protection | A dust respirator should be used if dust is generated. All respirator use must comply with local regulations. | [4][7] |
Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[3][7]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Ensure eyewash stations and safety showers are close to the workstation.[3]
Storage
-
Store in a cool, dry, and dark place.[4]
-
Store away from incompatible materials such as oxidizing agents.[4]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. | [3][7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. Remove and wash contaminated clothing before reuse. | [3][4][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. | [3][4][7] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if you feel unwell. | [3][4][7] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and carbon oxides.[6][7]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]
Accidental Release Measures
-
Ensure adequate ventilation.
-
Evacuate personnel to a safe area.
-
Avoid dust formation.[7]
-
Wear appropriate personal protective equipment.
-
Sweep up the spilled solid and place it into a suitable, closed container for disposal.[3][7] Do not let the product enter drains.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[9]
Experimental Protocols
The following are general protocols for the synthesis of this compound. Researchers should adapt these methods to their specific laboratory conditions and scale.
Synthesis via Hydrolysis of Diethyl 5-ethylpyridine-2,3-dicarboxylate
This protocol is a general method for the base-catalyzed hydrolysis of the diethyl ester to the dicarboxylic acid.
Hydrolysis Experimental Workflow
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 5-ethylpyridine-2,3-dicarboxylate in a mixture of methanol and aqueous sodium hydroxide.
-
Heat the mixture to reflux and maintain for approximately 4 hours, monitoring the reaction by a suitable method (e.g., TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench with deionized water.
-
Extract the aqueous solution with ethyl acetate to remove any unreacted starting material and organic impurities.
-
Cool the aqueous phase in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Collect the white precipitate by filtration.
-
Wash the solid with cold deionized water to remove inorganic salts.
-
Dry the product under vacuum.
Potential Biological Activities and Mechanisms
While research is ongoing, preliminary studies suggest that this compound and its derivatives may possess antimicrobial and antioxidant properties.[1]
Hypothesized Mechanism of Action as an Enzyme Inhibitor
Dicarboxylic acids can act as enzyme inhibitors by mimicking the substrate or by chelating metal ions essential for enzyme activity. The pyridine ring can also participate in binding interactions within the enzyme's active site.
Hypothesized Enzyme Inhibition
This diagram illustrates a potential mechanism where this compound acts as a competitive inhibitor, binding to the active site of an enzyme and preventing the natural substrate from binding, thus inhibiting the formation of the product.
Conclusion
This compound is a valuable research chemical that requires strict adherence to safety and handling protocols. This guide provides a foundation for its safe use in the laboratory. Researchers should always consult the most recent Safety Data Sheet from their supplier and perform a thorough risk assessment before beginning any new experimental work.
References
- 1. Buy this compound | 102268-15-5 | > 95% [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. capotchem.com [capotchem.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
Technical Guide to Commercial Suppliers of 5-Ethylpyridine-2,3-dicarboxylic Acid
Introduction
5-Ethylpyridine-2,3-dicarboxylic acid, also known as 5-Ethylquinolinic Acid, is a pyridine derivative with the chemical formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1] Its structure, featuring a pyridine ring substituted with an ethyl group and two carboxylic acid moieties, makes it a valuable building block and intermediate in various scientific fields.[1] This compound is recognized for its potential applications in medicinal chemistry, ligand design for metal chelation, and as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Due to its utility, sourcing high-purity this compound is a critical first step for many research and development projects. This guide provides an overview of its commercial suppliers and outlines a standard workflow for its procurement and verification.
Commercial Supplier Data
The following table summarizes key information from various commercial suppliers of this compound (CAS Number: 102268-15-5).[1][2][3][4] This data is intended for research and development purposes only and is not for medical or consumer use.[2][4]
| Supplier | Distributor/Brand | Catalog Number | Purity | Available Sizes | CAS Number |
| TCI America | TCI / Fisher Scientific | E0887 | >98.0% (GC)(T) | 25g[2] | 102268-15-5[2] |
| Matrix Scientific | Sigma-Aldrich | MAT047030099 | 98% | Not specified | 102268-15-5 |
| Santa Cruz Biotechnology | Santa Cruz Biotechnology | sc-283185 | Not specified | Not specified | 102268-15-5[4] |
| Arkat USA | Arkat USA | AR0007QY | Not specified | Not specified | 102268-15-5[3] |
| Smolecule | Smolecule | S750558 | >95%[1] | Not specified | 102268-15-5[1] |
Experimental Protocols & Quality Verification
Commercial suppliers of this compound provide the material as a starting reagent. They do not provide detailed experimental protocols for its application in specific assays or synthetic procedures. Researchers and drug development professionals are responsible for developing their own methodologies tailored to their unique research objectives.
However, suppliers do ensure the quality and purity of the compound. Key steps for a researcher to verify the supplied chemical are:
-
Request Certificate of Analysis (CoA): Upon purchase, a lot-specific Certificate of Analysis should be obtained from the supplier.[4] This document provides critical data on the purity and identity of the compound as determined by the manufacturer's quality control testing.
-
Verify Physical Properties: The appearance should be a white to off-white solid. The reported melting point is in the range of 148-151 °C or 154-156 °C (with decomposition).[5]
-
Independent Characterization: For rigorous scientific studies, it is best practice to independently verify the structure and purity of the received material using standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
The diagram below illustrates a generalized workflow for procuring and verifying a chemical reagent for research use.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid from 3-ethyl-8-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The primary method detailed is the oxidative cleavage of 3-ethyl-8-hydroxyquinoline.
Introduction
This compound is a key building block in organic synthesis. Its preparation from 3-ethyl-8-hydroxyquinoline involves the oxidative opening of the benzene ring of the quinoline system. Several methods have been reported for this transformation, including oxidation with nitric acid, ozonolysis, and, most notably, oxidation with hydrogen peroxide in an aqueous basic solution.[1] The hydrogen peroxide method is often preferred due to its high yield and purity of the resulting product.[1]
Reaction Principle
The synthesis involves the oxidation of the electron-rich benzene ring of 3-ethyl-8-hydroxyquinoline, which is facilitated by the hydroxyl group at the 8-position. The pyridine ring is more resistant to oxidation under these conditions, leading to the desired dicarboxylic acid.
Experimental Protocols
This section details the established methods for the synthesis of this compound from 3-ethyl-8-hydroxyquinoline.
Method 1: Oxidation with Hydrogen Peroxide and Potassium Hydroxide
This protocol is adapted from a patented procedure and offers a high yield of the target compound.[1]
Materials:
-
3-ethyl-8-hydroxyquinoline
-
Potassium hydroxide (KOH), 25% aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Sulfuric acid (H₂SO₄)
-
Potassium bisulfite (KHSO₃) (for peroxide testing and quenching)
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Distillation apparatus
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine 215.5 g (0.96 mol) of 25% potassium hydroxide solution and 30.28 g (0.175 mol) of 3-ethyl-8-hydroxyquinoline.[1]
-
Heating: Heat the stirred mixture to 90°C.[1]
-
Addition of Hydrogen Peroxide: Slowly add 277.5 g (2.45 mol) of 30% hydrogen peroxide from the dropping funnel over a period of 3.25 hours, while maintaining the reaction temperature at 90°C.[1]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 90°C for an additional 1-2 hours.[1]
-
Peroxide Test and Quenching: Test a sample of the reaction mixture for the presence of peroxides. If peroxides are present, they can be quenched by the careful addition of potassium bisulfite.[1]
-
Concentration: Distill off approximately 243 g of water to reduce the reaction mixture to about half of its original weight.[1]
-
First Precipitation (Potassium Sulfate): Cool the solution to 45°C and carefully add sulfuric acid until a pH of 3.5 is reached. This will precipitate potassium sulfate. Cool the resulting slurry to 10°C and hold for 30 minutes.[1]
-
Filtration: Filter the slurry to remove the potassium sulfate and wash the filter cake with 5 mL of cold water.[1]
-
Second Precipitation (Product): To the filtrate, add more sulfuric acid until a pH of 1.8 is achieved. This will precipitate the 5-ethyl-pyridine-2,3-dicarboxylic acid.[1]
-
Isolation and Drying: Cool the slurry to 10°C and hold for 30 minutes. Filter the product, wash the filter cake with 20 mL of cold water, and dry it at 55°C under reduced pressure for 3-8 hours.[1]
Expected Yield: This procedure is reported to yield approximately 19.60 g of 5-ethyl-pyridine-2,3-dicarboxylic acid with a purity of 97.6%.[1]
Alternative Oxidation Methods
While the hydrogen peroxide method is highly effective, other oxidative procedures have also been reported.
-
Oxidation with Nitric Acid: The oxidation of 3-ethyl-8-hydroxyquinoline with nitric acid has been shown to yield 5-ethyl-pyridine-2,3-dicarboxylic acid with a melting point of 146-147°C in a 40% yield.[1]
-
Ozonolysis: Ozonolysis of 3-ethyl-8-hydroxyquinoline can produce 5-ethyl-pyridine-2,3-dicarboxylic acid in a 60% yield.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of 5-ethyl-pyridine-2,3-dicarboxylic acid using the hydrogen peroxide method.
| Parameter | Value | Reference |
| Starting Material | ||
| 3-ethyl-8-hydroxyquinoline | 30.28 g (0.175 mol) | [1] |
| Reagents | ||
| 25% Potassium Hydroxide | 215.5 g (0.96 mol) | [1] |
| 30% Hydrogen Peroxide | 277.5 g (2.45 mol) | [1] |
| Reaction Conditions | ||
| Temperature | 90°C | [1] |
| H₂O₂ Addition Time | 3.25 hours | [1] |
| Post-addition Reaction Time | 1-2 hours | [1] |
| Product Isolation | ||
| Precipitation pH (Potassium Sulfate) | 3.5 | [1] |
| Precipitation pH (Product) | 1.8 | [1] |
| Results | ||
| Product Yield | 19.60 g | [1] |
| Product Purity | 97.6% | [1] |
The table below compares the yields of different oxidative methods.
| Oxidation Method | Reagent | Yield | Reference |
| Peroxidation | H₂O₂ / KOH | High (not explicitly stated as a percentage in the primary text, but implied by the specific yield) | [1] |
| Nitric Acid Oxidation | HNO₃ | 40% | [1] |
| Ozonolysis | O₃ | 60% | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound using the hydrogen peroxide method.
Caption: Workflow for the synthesis of this compound.
Chemical Transformation
The diagram below shows the overall chemical transformation from the starting material to the final product.
References
Application Notes and Protocols for the Synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid via Ozonolysis of 3-Ethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid, a valuable building block in medicinal chemistry and materials science. The featured synthesis route involves the ozonolysis of 3-ethylquinoline, a method that leverages the selective oxidative cleavage of the benzene ring of the quinoline system while preserving the pyridine moiety. Subsequent oxidative work-up of the ozonide intermediate yields the desired dicarboxylic acid. This method offers a viable alternative to other synthetic strategies.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds and functional materials. The strategic placement of the ethyl and dicarboxylic acid groups on the pyridine ring allows for diverse chemical modifications. While several synthetic routes to this compound exist, ozonolysis of appropriately substituted quinolines presents a direct approach. Ozonolysis is a powerful organic reaction where ozone cleaves unsaturated bonds. In the case of quinoline and its derivatives, the electron-rich benzene ring is preferentially attacked by ozone, leading to its cleavage. An oxidative work-up, typically with hydrogen peroxide, ensures the formation of carboxylic acid functionalities from the resulting intermediates.
Reaction Principle
The ozonolysis of 3-ethylquinoline proceeds in two main stages. Initially, ozone gas is bubbled through a solution of 3-ethylquinoline, leading to the formation of an unstable ozonide intermediate across the 5,6,7,8-double bonds of the benzene ring. The second stage involves the work-up of this intermediate. For the synthesis of this compound, an oxidative work-up is employed. Hydrogen peroxide (H₂O₂) is a common oxidizing agent for this purpose, converting the cleavage products into carboxylic acids.
Experimental Protocols
Materials and Equipment
-
Reagents: 3-Ethylquinoline, Acetic acid (glacial), Sulfuric acid (concentrated), Hydrogen peroxide (30-35% solution), Sodium hydroxide, Hydrochloric acid, Methanol, Dichloromethane, Anhydrous sodium sulfate.
-
Equipment: Ozone generator, Reaction flask (three-necked, round-bottom), Gas dispersion tube (fritted glass), Low-temperature bath (e.g., dry ice/acetone), Magnetic stirrer, Reflux condenser, Separatory funnel, Rotary evaporator, pH meter or pH paper, Glassware for extraction and crystallization.
Protocol 1: Ozonolysis of 3-Ethylquinoline
This protocol is adapted from general procedures for the ozonolysis of quinoline derivatives.[1]
-
Reaction Setup:
-
Dissolve 3-ethylquinoline (1 equivalent) in a mixture of acetic acid and a minimal amount of water. The presence of a mineral acid like sulfuric acid can be beneficial.[1]
-
Place the solution in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube connected to an ozone generator, and a gas outlet connected to a trap containing a potassium iodide solution to quench excess ozone.
-
Cool the reaction mixture to a low temperature, typically between -20 °C and 0 °C, using a suitable cooling bath.
-
-
Ozonolysis:
-
Pass a stream of ozone-enriched oxygen (typically 1-5% ozone) through the stirred solution.
-
Monitor the reaction progress. The reaction is often complete when the solution turns a pale blue color, indicating the presence of unreacted ozone. Alternatively, the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Quenching Excess Ozone:
-
Once the reaction is complete, purge the solution with a stream of oxygen or nitrogen to remove any dissolved ozone.
-
Protocol 2: Oxidative Work-up
-
Addition of Oxidizing Agent:
-
Reaction:
-
After the addition of hydrogen peroxide, allow the mixture to stir at room temperature or with gentle heating (e.g., 40-50 °C) to ensure the complete oxidation of the intermediates to the dicarboxylic acid. The reaction time can vary and should be monitored by TLC or HPLC.
-
Protocol 3: Isolation and Purification
-
Solvent Removal:
-
Remove the acetic acid and water under reduced pressure using a rotary evaporator.
-
-
Acid-Base Extraction:
-
Dissolve the residue in water and adjust the pH to be basic (pH > 10) using a sodium hydroxide solution. This will deprotonate the carboxylic acid groups, making the product water-soluble.
-
Wash the aqueous solution with an organic solvent like dichloromethane to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3.[4] This will protonate the carboxylic acid groups, causing the this compound to precipitate.
-
-
Crystallization:
-
Cool the acidified solution in an ice bath to maximize precipitation.
-
Collect the solid product by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water, ethanol/water, or acetone/hexane) to obtain pure this compound.[5]
-
-
Drying:
-
Dry the purified crystals under vacuum.
-
Data Presentation
| Parameter | Value/Range | Reference |
| Substrate | 3-Ethylquinoline | - |
| Product | This compound | - |
| Reported Yield (Ozonolysis) | 25% (for 3-ethylquinoline) | Patent 0259687 |
| Reported Yield (Ozonolysis) | 60% (for 3-ethyl-8-hydroxyquinoline) | Patent 0259687 |
| Ozonolysis Temperature | -78 °C to 20 °C (general) | [6] |
| Solvents for Ozonolysis | Acetic acid/water, Methanol, Dichloromethane | [1][3] |
| Work-up Reagent | Hydrogen Peroxide (H₂O₂) | [2][3][7] |
| Purification Method | Acid-base extraction, Recrystallization | [4][5] |
Visualizations
Ozonolysis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reaction Pathway
Caption: Overall chemical transformation from 3-ethylquinoline to the final product.
Safety Precautions
-
Ozone: Ozone is a toxic and highly reactive gas. All ozonolysis reactions must be performed in a well-ventilated fume hood. Ensure that any excess ozone is properly quenched.
-
Peroxides: Ozonide intermediates and hydrogen peroxide are potentially explosive. Avoid high concentrations and handle with care. Do not allow the reaction mixture to warm up uncontrollably.
-
Acids and Bases: Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The ozonolysis of 3-ethylquinoline followed by an oxidative work-up is a direct method for the synthesis of this compound. While the reported yields for the unsubstituted quinoline are moderate, this pathway offers a valuable synthetic tool. Careful control of reaction conditions, particularly temperature, and a thorough purification procedure are critical for obtaining a high-purity product. The protocols and data presented here provide a solid foundation for researchers to implement this synthetic strategy in their work.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 5-Ethylpyridine-2,3-dicarboxylic acid in Agrochemical Synthesis
Introduction
5-Ethylpyridine-2,3-dicarboxylic acid is a pivotal intermediate in the synthesis of various agrochemicals, most notably the imidazolinone herbicide, imazethapyr.[1][2][3] Its unique structure, featuring a pyridine ring with adjacent carboxylic acid groups and an ethyl substituent, allows for the construction of complex heterocyclic systems essential for herbicidal activity.[3] These application notes provide detailed protocols and data for the synthesis of agrochemicals utilizing this versatile building block.
Core Application: Synthesis of Imazethapyr
Imazethapyr is a systemic herbicide with both contact and residual activity, widely used for the control of a broad spectrum of weeds.[2][4] It functions by inhibiting the plant enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids.[2] The synthesis of imazethapyr from this compound is a multi-step process that has been optimized to achieve high yields and purity.[1][5]
Quantitative Data Summary
The following table summarizes the quantitative data from various reported synthesis protocols for imazethapyr starting from this compound or its derivatives.
| Starting Material | Key Reagents | Solvent | Reaction Conditions | Product | Yield (%) | Purity (%) | Reference |
| This compound | Acetic anhydride, n-butanol, 2-amino-2,3-dimethylbutanamide, potassium n-butoxide | Chlorobenzene | Anhydride formation: 30°C, 1 hr; Esterification: -10°C, 0.5 hr; Cyclization | Imazethapyr | 85.8 | 99.1 | [1] |
| This compound | Acetic anhydride, methanol, 2-amino-2,3-dimethylbutanamide, sodium methoxide | Xylene | Anhydride formation: 30°C, 1 hr; Esterification: 10°C, 0.5 hr; Cyclization | Imazethapyr | 89.7 | 98.4 | [1] |
| This compound | Acetic anhydride, 2-amino-2,3-dimethylbutyronitrile, NaOH, H₂O₂ | Toluene or Xylene | Anhydride formation: Reflux, 0.5-1 hr; Amidation; Hydrolysis and Cyclization | Imazethapyr (II crystal form) | Satisfactory | High | [6] |
| Diethyl 5-ethylpyridine-2,3-dicarboxylate | - | - | - | Imazethapyr | up to 85 | >99 | [5] |
| This compound | Thionyl chloride, DMF, ethanol | Dichloroethane | Indirect esterification to diethyl ester, then further steps | Diethyl 5-ethylpyridine-2,3-dicarboxylate | >90 | >89 | [5] |
Experimental Protocols
Herein are detailed experimental protocols for key steps in the synthesis of imazethapyr from this compound.
Protocol 1: Two-Step Synthesis of Imazethapyr via Anhydride and Ester Intermediates [1]
Step 1: Formation of 5-Ethylpyridine-2,3-dicarboxylic Anhydride and Subsequent Esterification
-
Under a nitrogen atmosphere, add this compound and chlorobenzene (5 times the mass of the acid) to a reaction vessel.
-
Add acetic anhydride (1.2 molar equivalents relative to the acid).
-
Maintain the reaction temperature at 30°C for 1 hour. Monitor the reaction completion by HPLC.
-
Cool the reaction mixture to -10°C.
-
Add n-butanol (1.2 molar equivalents).
-
Allow the reaction to proceed for 0.5 hours. The product is the monoester of this compound.
Step 2: Cyclization to form Imazethapyr
-
To the solution from Step 1, add solid potassium n-butoxide (3.5 molar equivalents) and 2-amino-2,3-dimethylbutanamide (1.2 molar equivalents).
-
After the cyclization reaction is complete, adjust the pH to isolate the imazethapyr product.
-
The final product can be extracted and purified.
Protocol 2: Synthesis of Imazethapyr via a Nitrile Intermediate [6]
Step 1: Preparation of 5-Ethyl-2,3-pyridinedicarboxylic Anhydride
-
In a suitable solvent such as toluene or xylene, react this compound with acetic anhydride.
-
Heat the mixture to reflux temperature for 0.5-1 hour to form the anhydride.
Step 2: Formation of the Amide Intermediate
-
React the 5-ethyl-2,3-pyridinedicarboxylic anhydride with 2-amino-2,3-dimethylbutyronitrile to produce 2-[(1-cyano-1,2-dimethylpropyl)-formamido]-5-ethylnicotinic acid.
Step 3: Hydrolysis and Cyclization
-
Dissolve the intermediate from Step 2 in an aqueous solution of sodium hydroxide.
-
Add hydrogen peroxide dropwise at 20-25°C to hydrolyze the cyano group to an amide.
-
The resulting intermediate undergoes ring closure and is then acidified to yield imazethapyr.
Visualizations
Diagram 1: General Synthesis Pathway of Imazethapyr
Caption: A simplified workflow for the synthesis of Imazethapyr.
Diagram 2: Imazethapyr's Mechanism of Action
Caption: The herbicidal mechanism of action of Imazethapyr.
This compound is a critical precursor in the agrochemical industry, particularly for the production of the herbicide imazethapyr. The synthesis routes are well-established, allowing for high-yield and high-purity production. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of agrochemical synthesis and development. Further research may explore the use of this versatile intermediate in the creation of novel pesticides and herbicides.[3]
References
- 1. CN112142713A - Synthesis method of imazethapyr - Google Patents [patents.google.com]
- 2. Imazethapyr (Ref: AC 252925) [sitem.herts.ac.uk]
- 3. Buy this compound | 102268-15-5 | > 95% [smolecule.com]
- 4. Page loading... [guidechem.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. CN102453022B - Method for preparing imazethapyr - Google Patents [patents.google.com]
Application of 5-Ethylpyridine-2,3-dicarboxylic Acid as a Pharmaceutical and Agrochemical Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethylpyridine-2,3-dicarboxylic acid, and its corresponding diethyl ester, are versatile heterocyclic compounds. While their most prominent and well-documented application lies in the agrochemical industry as a key intermediate for the synthesis of imidazolinone herbicides, there is emerging interest in their potential as scaffolds for the development of novel pharmaceutical agents. This document provides an overview of the established applications and explores the potential for future drug discovery, offering detailed synthetic protocols and conceptual frameworks for biological evaluation.
Established Application: Intermediate in Herbicide Synthesis
The primary industrial application of this compound and its diethyl ester is in the production of the herbicide imazethapyr. This section details the synthesis of the intermediate and its subsequent conversion to the active agrochemical ingredient.
Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate
A common method for the synthesis of diethyl 5-ethylpyridine-2,3-dicarboxylate involves the reaction of diethyl α-chlorooxaloacetate and 2-ethylacrolein with a nitrogen source, such as ammonium acetate, in an ethanol medium.
Experimental Protocol: Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate
-
Materials:
-
Diethyl α-chlorooxaloacetate
-
2-Ethylacrolein
-
Ammonium acetate
-
Ethanol
-
Toluene
-
Water
-
-
Procedure:
-
To a 500 ml four-necked flask, add 120g of ethanol and 38.9g (0.50 mol) of ammonium acetate.
-
Stir the mixture and heat to 75°C.
-
Prepare a mixed solution of 27g (0.1 mol, assuming 85.6% purity) of diethyl α-chlorooxaloacetate and 12.1g (0.14 mol, assuming 97% purity) of 2-ethylacrolein.
-
Add the mixed solution dropwise to the reaction flask over approximately 30 minutes, maintaining the reaction temperature at 75-80°C.
-
After the addition is complete, maintain the temperature at 75-80°C and continue stirring for 5-6 hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
After the reaction is complete, remove approximately 70% of the ethanol by distillation. The recovered ethanol can be reused.
-
To the remaining residue, add an equal volume of toluene and stir.
-
Add a small amount of water until the solution becomes turbid, then filter to remove any solid impurities.
-
Wash the filtrate with a small amount of water twice.
-
Separate the organic layer and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation.
-
Quantitative Data for Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate
| Parameter | Value | Reference |
| Reactants | ||
| Diethyl α-chlorooxaloacetate | 0.1 mol | [1] |
| 2-Ethylacrolein | 0.14 mol | [1] |
| Ammonium acetate | 0.50 mol | [1] |
| Reaction Conditions | ||
| Solvent | Ethanol | [1] |
| Temperature | 75-80°C | [1] |
| Reaction Time | 5-6 hours | [1] |
| Product | ||
| Yield (crude) | ~35.4% (based on one example) | [1] |
| Appearance | Brownish-yellow oily liquid | [1] |
Synthesis Workflow for Diethyl 5-ethylpyridine-2,3-dicarboxylate
References
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using Pyridine-2,3-Dicarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Note on the Ligand: Initial literature searches for the use of 5-Ethylpyridine-2,3-dicarboxylic acid in the synthesis of metal-organic frameworks (MOFs) did not yield specific examples. This suggests that it is a novel or less-explored ligand for this application. The following application notes and protocols are therefore based on the well-documented use of its parent compound, pyridine-2,3-dicarboxylic acid (H₂pydc) . The principles, synthesis methodologies, and characterization techniques described herein are expected to be highly applicable to its ethyl-substituted derivative.
Introduction
Pyridine-2,3-dicarboxylic acid is a versatile organic linker in the construction of metal-organic frameworks. Its combination of a pyridine nitrogen atom and two adjacent carboxylate groups allows for multiple coordination modes, leading to the formation of diverse and structurally interesting MOFs. These materials are of significant interest for applications in areas such as photoluminescence, catalysis, and materials science. The strategic use of ancillary ligands, such as the flexible bis(pyridyl) ligand 1,3-bis(4-pyridyl)propane (bpp), can further influence the dimensionality and topology of the resulting frameworks.
This document provides an overview of the synthesis of MOFs based on pyridine-2,3-dicarboxylic acid, with a focus on room-temperature synthesis methods. It includes representative experimental protocols and key characterization data for MOFs constructed with copper(II), zinc(II), and cadmium(II) ions.
Data Presentation
The following tables summarize the key structural and compositional information for a series of MOFs synthesized using pyridine-2,3-dicarboxylic acid and the ancillary ligand 1,3-bis(4-pyridyl)propane.
Table 1: Composition and Structural Information of Pyridine-2,3-dicarboxylic Acid-Based MOFs
| Compound ID | Metal Ion | Chemical Formula | Dimensionality/Topology |
| 1 | Cu(II) | [Cu(2,3-pydc)(bpp)]·2.5H₂O | 2D → 3D parallel interpenetration |
| 2 | Zn(II) | [Zn(2,3-pydc)(bpp)]·2.5H₂O | 2D → 3D parallel interpenetration (isomorphous with 1 ) |
| 3 | Cd(II) | [Cd(2,3-pydc)(bpp)(H₂O)]·3H₂O | Non-interpenetrating 3D CdSO₄ framework |
Table 2: Key Properties of Pyridine-2,3-dicarboxylic Acid-Based MOFs
| Compound ID | Property | Observation |
| 2 | Photoluminescence | Exhibits intense fluorescent emission at room temperature |
| 3 | Photoluminescence | Exhibits intense fluorescent emission at room temperature |
Experimental Protocols
The following are representative protocols for the synthesis of MOFs using pyridine-2,3-dicarboxylic acid. These are based on reported room-temperature synthesis methods.
Protocol 1: Synthesis of [Cu(2,3-pydc)(bpp)]·2.5H₂O (Compound 1)
-
Materials:
-
Pyridine-2,3-dicarboxylic acid (H₂pydc)
-
1,3-bis(4-pyridyl)propane (bpp)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Ethanol
-
Deionized water
-
-
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of pyridine-2,3-dicarboxylic acid in 5 mL of a 1:1 (v/v) ethanol/water solution.
-
In a separate vial, dissolve 0.1 mmol of 1,3-bis(4-pyridyl)propane in 5 mL of ethanol.
-
In a third vial, dissolve 0.1 mmol of copper(II) nitrate trihydrate in 5 mL of deionized water.
-
Slowly add the copper(II) nitrate solution to the solution of pyridine-2,3-dicarboxylic acid with gentle stirring.
-
To this mixture, add the solution of 1,3-bis(4-pyridyl)propane dropwise while continuing to stir.
-
Seal the vial and allow it to stand at room temperature.
-
Blue crystals are expected to form over a period of several days.
-
Collect the crystals by filtration, wash with a small amount of the mother liquor, and air dry.
-
Protocol 2: Synthesis of [Zn(2,3-pydc)(bpp)]·2.5H₂O (Compound 2)
-
Materials:
-
Pyridine-2,3-dicarboxylic acid (H₂pydc)
-
1,3-bis(4-pyridyl)propane (bpp)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Ethanol
-
Deionized water
-
-
Procedure:
-
Follow the same procedure as in Protocol 1, substituting zinc(II) nitrate hexahydrate for copper(II) nitrate trihydrate.
-
Colorless crystals are expected to form.
-
Protocol 3: Synthesis of [Cd(2,3-pydc)(bpp)(H₂O)]·3H₂O (Compound 3)
-
Materials:
-
Pyridine-2,3-dicarboxylic acid (H₂pydc)
-
1,3-bis(4-pyridyl)propane (bpp)
-
Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Ethanol
-
Deionized water
-
-
Procedure:
-
Follow the same procedure as in Protocol 1, substituting cadmium(II) nitrate tetrahydrate for copper(II) nitrate trihydrate.
-
Colorless crystals are expected to form.
-
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual representation of the resulting MOF structure.
Caption: General workflow for the room-temperature synthesis of MOFs.
Caption: Formation of a MOF from its constituent building blocks.
Application Notes and Protocols for the Quantification of 5-Ethylpyridine-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-Ethylpyridine-2,3-dicarboxylic acid. The methodologies described are based on established analytical techniques for dicarboxylic acids and related pyridine compounds, offering robust starting points for method development and validation.
Introduction
This compound is a pyridine derivative with potential applications in pharmaceuticals and as a chemical intermediate.[1] Accurate and precise quantification of this analyte is crucial for various stages of research and development, including pharmacokinetic studies, quality control of synthetic products, and metabolic investigations. This guide details three common analytical techniques for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method for routine analysis.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for complex matrices and low concentration levels.
-
Gas Chromatography with Mass Spectrometry (GC-MS): A powerful technique for volatile compounds, requiring derivatization for non-volatile analytes like dicarboxylic acids.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the expected performance characteristics of the described analytical methods for the quantification of this compound. These values are based on typical performance for similar dicarboxylic acids and should be validated for this specific analyte.[2][3][4][5][6]
| Parameter | HPLC-UV | LC-MS/MS (with Derivatization) | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.05 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.1 - 5 ng/mL | 5 - 50 ng/mL |
| Linearity (r²) | > 0.995 | > 0.999 | > 0.998 |
| Precision (RSD%) | < 5% | < 10% | < 15% |
| Selectivity | Moderate | High | High |
| Throughput | Moderate | High | Low to Moderate |
| Matrix Effect | Low | Moderate to High | Low |
| Instrumentation Cost | Low | High | Moderate to High |
Experimental Protocols & Workflows
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
Workflow Diagram:
Caption: HPLC-UV analysis workflow for this compound.
Protocol:
-
Reagents and Materials:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
0.45 µm syringe filters
-
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM phosphate buffer with pH adjusted to 2.5-3.5 with phosphoric acid). A gradient elution may be necessary to optimize separation. A suggested starting point is a gradient from 10% to 70% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Approximately 265 nm (requires preliminary UV scan of the analyte)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve or dilute samples in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for quantifying this compound, particularly in complex biological matrices. Derivatization with 3-nitrophenylhydrazine (3-NPH) is included to enhance chromatographic retention and ionization efficiency.[7][8][9]
Workflow Diagram:
Caption: LC-MS/MS analysis workflow with derivatization.
Protocol:
-
Reagents and Materials:
-
This compound standard
-
Internal Standard (e.g., a stable isotope-labeled analog)
-
3-nitrophenylhydrazine (3-NPH) hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
Pyridine
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
-
Sample Preparation and Derivatization:
-
Extraction: For biological samples (e.g., plasma, urine), perform a protein precipitation with ice-cold acetonitrile or a liquid-liquid extraction.
-
Derivatization:
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the derivatized analyte, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: ESI negative.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for the derivatized analyte need to be determined by infusing a standard solution.
-
-
Data Analysis:
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Gas Chromatography with Mass Spectrometry (GC-MS)
This method is suitable for the analysis of this compound after derivatization to increase its volatility. Silylation is a common derivatization technique for carboxylic acids.[10][11]
Workflow Diagram:
Caption: GC-MS analysis workflow with a silylation step.
Protocol:
-
Reagents and Materials:
-
This compound standard
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
-
Sample Preparation and Derivatization:
-
Extraction and Drying: Extract the analyte from the sample matrix and ensure the extract is completely dry, as silylating agents are moisture-sensitive.[11]
-
Derivatization:
-
To the dried extract or standard, add 50 µL of anhydrous solvent and 50 µL of BSTFA.
-
Seal the vial and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.[11]
-
Cool to room temperature before injection.
-
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Scan mode to identify the derivatized compound's fragmentation pattern, and Selected Ion Monitoring (SIM) mode for quantification using characteristic ions.
-
-
Data Analysis:
-
Identify the derivatized analyte by its retention time and mass spectrum.
-
Quantify using the peak area ratio of a characteristic ion of the analyte to that of the internal standard against a calibration curve.
-
References
- 1. Buy this compound | 102268-15-5 | > 95% [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment and application of a new HPLC qualitative and quantitative assay for Gentiana Macrophyllae Radix based on characteristic constituents of anofinic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Ethylpyridine-2,3-dicarboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethylpyridine-2,3-dicarboxylic acid is a substituted pyridine derivative that has emerged as a significant building block in organic synthesis. Its unique structural features, including a pyridine core and two adjacent carboxylic acid functionalities, provide a versatile platform for the construction of a variety of complex molecules. This compound, with the chemical formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol , serves as a key intermediate in the synthesis of agrochemicals and pharmaceuticals and as a ligand in coordination chemistry.[1] The presence of the pyridine nitrogen atom and the dicarboxylic acid groups allows for a wide range of chemical transformations, making it a valuable tool for synthetic chemists.
Applications
The primary applications of this compound lie in its role as a precursor for the synthesis of high-value chemical entities.
1. Agrochemicals:
The most prominent application of this compound is in the production of imidazolinone herbicides, such as imazethapyr.[2] These herbicides are known for their broad-spectrum activity against various weeds. The synthesis of imazethapyr from this compound is a multi-step process that highlights the utility of this building block in constructing complex heterocyclic systems.
2. Pharmaceuticals:
Derivatives of this compound have shown potential in medicinal chemistry. Research has indicated that compounds derived from this scaffold may exhibit a range of biological activities, including:
-
Antimicrobial Properties: The pyridine moiety is a common feature in many antimicrobial agents, and derivatives of this compound are being explored for their potential antibacterial and antifungal activities.[1]
-
Antioxidant Activity: The antioxidant potential of derivatives is another area of investigation, which could be relevant for conditions associated with oxidative stress.[1]
-
Enzyme Inhibition: The structural framework of this compound can be modified to design specific enzyme inhibitors, a key strategy in drug development.[1]
3. Material Science and Coordination Chemistry:
The dicarboxylic acid functionality makes this compound an excellent candidate for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups can coordinate to metal ions, leading to the formation of extended, porous structures with potential applications in gas storage, catalysis, and separation technologies. For instance, it has been used in the synthesis of a breathable microporous metal-organic framework that exhibits reversible pore contraction and expansion.[3]
Synthetic Pathways and Logical Relationships
The following diagram illustrates the central role of this compound as a building block leading to various applications.
Caption: Synthetic pathways from this compound.
Experimental Protocols
Synthesis of Imazethapyr from this compound
This protocol outlines a common synthetic route to the herbicide imazethapyr starting from this compound. The process involves the formation of the corresponding anhydride, followed by reaction with an aminonitrile and subsequent cyclization.
Experimental Workflow:
Caption: Workflow for the synthesis of Imazethapyr.
Protocol 1: Two-Step Synthesis of Imazethapyr [4]
Step 1: Synthesis of 2-[(1-cyano-1,2-dimethylpropyl)-carbamoyl]-5-ethylnicotinic acid
-
Materials:
-
This compound
-
Acetic anhydride
-
2-amino-2,3-dimethylbutyronitrile
-
Suitable solvent (e.g., toluene)
-
-
Procedure:
-
React this compound with acetic anhydride in a suitable solvent at reflux temperature for 0.5-1 hour to prepare 5-ethyl-2,3-pyridinedicarboxylic anhydride.
-
Cool the reaction mixture to 8-12 °C.
-
Slowly add 2-amino-2,3-dimethylbutyronitrile to the cooled mixture.
-
Maintain the temperature at 8-12 °C and stir for 1-2 hours to yield 2-[(1-cyano-1,2-dimethylpropyl)-carbamoyl]-5-ethylnicotinic acid.
-
Step 2: Cyclization and Hydrolysis to Imazethapyr
-
Materials:
-
2-[(1-cyano-1,2-dimethylpropyl)-carbamoyl]-5-ethylnicotinic acid
-
Sodium hydroxide (NaOH) aqueous solution
-
Hydrogen peroxide (H₂O₂)
-
-
Procedure:
-
Dissolve the product from Step 1 in a 2-5 molar equivalent of NaOH aqueous solution.
-
After stirring for 10 minutes, add 1-3 molar equivalents of hydrogen peroxide dropwise at 20-25 °C.
-
Continue the reaction for 2 hours at this temperature.
-
Heat the mixture to 70 °C and maintain for 2 hours, then heat to 90 °C for 20 minutes.
-
Monitor the reaction by HPLC until completion.
-
Acidify the reaction mixture to precipitate imazethapyr.
-
Protocol 2: One-Pot Synthesis of Imazethapyr [5]
-
Materials:
-
This compound
-
Acetic anhydride
-
Methanol
-
Sodium methoxide
-
2-amino-2,3-dimethylbutanamide
-
Toluene
-
-
Procedure:
-
Under a nitrogen atmosphere, add this compound and acetic anhydride (molar ratio 1:1.1) to toluene (5 times the mass of the dicarboxylic acid).
-
Heat the reaction to 35 °C and stir for 1 hour.
-
Cool the reaction to 5 °C and add methanol (1.1 molar equivalents relative to the dicarboxylic acid).
-
Stir for 30 minutes.
-
Add solid sodium methoxide (3.0 molar equivalents) and 2-amino-2,3-dimethylbutanamide (1.1 molar equivalents).
-
Heat the mixture to 115 °C and stir for 1 hour.
-
Monitor the reaction by HPLC.
-
Upon completion, cool the reaction and perform an aqueous work-up, followed by acidification to isolate imazethapyr.
-
Quantitative Data Summary
The following table summarizes the quantitative data from the described protocols for the synthesis of imazethapyr.
| Parameter | Protocol 1 | Protocol 2 (Example 1)[5] | Protocol 2 (Example 4)[5] |
| Starting Material | This compound | This compound | This compound |
| Key Reagents | Acetic anhydride, 2-amino-2,3-dimethylbutyronitrile, NaOH, H₂O₂ | Acetic anhydride, Methanol, Sodium methoxide, 2-amino-2,3-dimethylbutanamide | Acetic anhydride, Methanol, Sodium methoxide, 2-amino-2,3-dimethylbutanamide |
| Solvent | Toluene (inferred) | Toluene | Xylene |
| Reaction Temperature | Step 1: Reflux, then 8-12 °C; Step 2: 20-90 °C | 35 °C, then 5 °C, then 115 °C | 30 °C, then 10 °C, then elevated temp. |
| Reaction Time | Step 1: ~2-3 hours; Step 2: ~4.5 hours | ~2.5 hours | ~2.5 hours |
| Product | Imazethapyr | Imazethapyr | Imazethapyr |
| Yield | Not specified | 89.7% | 89.7% |
| Purity | Not specified | 98.4% | 98.4% |
Mechanism of Action: Imidazolinone Herbicides
Imidazolinone herbicides, synthesized from this compound, act by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[6] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. The inhibition of AHAS leads to a deficiency in these essential amino acids, ultimately causing the cessation of plant growth and death.
Caption: Inhibition of the AHAS enzyme by Imazethapyr.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility is well-established in the agrochemical industry and shows significant promise in the development of new pharmaceuticals and advanced materials. The protocols provided herein offer a glimpse into the practical applications of this compound, demonstrating its importance for researchers and professionals in the chemical sciences. Further exploration of its reactivity is likely to uncover even more diverse and valuable applications in the future.
References
- 1. Buy this compound | 102268-15-5 | > 95% [smolecule.com]
- 2. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]
- 3. This compound | 102268-15-5 [chemicalbook.com]
- 4. CN102453022B - Method for preparing imazethapyr - Google Patents [patents.google.com]
- 5. CN112142713A - Synthesis method of imazethapyr - Google Patents [patents.google.com]
- 6. Imazaquin - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid
Welcome to the technical support center for the synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield in the Oxidation of 3-Ethyl-8-hydroxyquinoline
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Question: My yield of this compound from the oxidation of 3-ethyl-8-hydroxyquinoline is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields in this oxidation reaction are a common problem and can be attributed to several factors:
-
Choice of Oxidizing Agent: While nitric acid can be used, it has been reported to give yields of around 40%.[1] A combination of hydrogen peroxide and a base like sodium or potassium hydroxide is often more effective.[1] Ozonolysis of 3-ethyl-8-hydroxyquinoline has been shown to produce yields of up to 60%.[1]
-
Reaction Temperature: The oxidation with hydrogen peroxide is highly exothermic.[2] If the temperature is too low, the reaction may not proceed to completion. Conversely, if the temperature is too high, it can lead to the decomposition of the product. The optimal temperature range is typically between 75°C and 90°C.[1]
-
Molar Equivalents of Reagents: The ratio of hydrogen peroxide and base to the starting quinoline derivative is crucial. Using 8 to 20 molar equivalents of 30% to 50% aqueous hydrogen peroxide and 4 to 7 molar equivalents of 15% to 35% aqueous sodium or potassium hydroxide is recommended.[1]
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Reaction Control: This reaction is known to "hang-fire," where unreacted reagents accumulate and then react suddenly, causing a rapid increase in temperature and excessive foaming.[2] To mitigate this, ensure controlled, simultaneous addition of the reactants.
-
Issue 2: Byproduct Formation in Cyclocondensation Reactions
-
Question: I am observing significant byproduct formation in the cyclocondensation synthesis of diethyl 5-ethylpyridine-2,3-dicarboxylate. How can I minimize these impurities?
-
Answer: Byproduct formation, primarily picolines and other ethylpyridine isomers, is a known challenge that impacts both yield and purification.[3] Key factors to control include:
-
Nitrogen Source: The choice of nitrogen source is critical. While ammonia can be used, ammonium acetate has been shown to improve yields and nitrogen atom utilization, reaching up to 90%.[4] Using ammonium sulfamate can also result in high yields, but with lower nitrogen atom efficiency.[4]
-
Reaction Temperature: The optimal temperature for the cyclocondensation of diethyl α-chlorooxalacetate and 2-ethylacrolein with ammonium acetate is around 80°C.[4][5] Temperatures below this can lead to incomplete conversion, while temperatures above 130°C can promote the formation of methylpyridine derivatives and polymerization products.[3]
-
Molar Ratios: The stoichiometry of the reactants is important. For the reaction with ammonium acetate, a molar ratio of diethyl α-chlorooxalacetate to 2-ethylacrolein to ammonium acetate of 1:1.2:2.5 has been found to be optimal.[5]
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Issue 3: Difficulties in the Hydrolysis of Diethyl 5-Ethylpyridine-2,3-dicarboxylate
-
Question: I am struggling with the final hydrolysis step to obtain the dicarboxylic acid from its diethyl ester. What are the best practices to avoid decarboxylation and ensure complete conversion?
-
Answer: The hydrolysis of the diethyl ester requires careful control to prevent the loss of a carboxyl group (decarboxylation), as pyridine-2,3-dicarboxylic acids can be susceptible to thermal decomposition.[3]
-
Controlled pH: After hydrolysis with a base like sodium hydroxide, the pH must be carefully adjusted. A two-step acidification process is often used. First, adjust the pH to around 3.5 with an acid like sulfuric acid to precipitate inorganic salts. After filtration, further acidification of the filtrate to a pH of approximately 1.8 will precipitate the desired this compound.[1]
-
Temperature Control: During pH adjustment and precipitation, it is beneficial to cool the solution, for instance, to 10°C, to maximize the recovery of the product.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main synthetic routes to this compound?
-
A1: The primary methods for synthesizing this compound are:
-
Oxidation of 3-ethyl-8-hydroxyquinoline: This involves the cleavage of one of the quinoline rings using strong oxidizing agents like hydrogen peroxide in a basic medium or ozone.[1]
-
Cyclocondensation followed by hydrolysis: This route typically involves the reaction of diethyl α-chlorooxalacetate and 2-ethylacrolein with a nitrogen source (such as ammonium acetate) to form diethyl 5-ethylpyridine-2,3-dicarboxylate, which is then hydrolyzed to the dicarboxylic acid.[4][5]
-
-
-
Q2: What is a typical yield for the synthesis of this compound?
-
A2: The yield is highly dependent on the synthetic method used. The cyclocondensation route to form the diethyl ester can achieve yields as high as 96.8%.[5] The subsequent hydrolysis is also typically high-yielding. The oxidation of 3-ethyl-8-hydroxyquinoline with nitric acid may yield around 40%, while ozonolysis can reach up to 60%.[1]
-
-
Q3: How can I purify the final product?
-
A3: Purification often involves recrystallization. An industrial method involves treating the crude product with a 48% sodium hydroxide solution at 40°C for 4 hours to remove acidic impurities, followed by distillation to remove volatile components.[3] For laboratory scale, after precipitation by pH adjustment, the solid product can be filtered, washed with cold water, and dried under reduced pressure.[1]
-
-
Q4: What are the key safety precautions for the oxidation of 3-ethyl-8-hydroxyquinoline with hydrogen peroxide?
-
A4: This reaction is highly exothermic and can produce a large amount of foam.[2] It is crucial to have adequate cooling and to ensure a controlled and gradual addition of reagents to prevent a runaway reaction. The potential for the reaction to "hang-fire" necessitates careful monitoring and engineering controls to prevent over-pressurization of the reaction vessel.[2]
-
Data Presentation
Table 1: Comparison of Yields for Different Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents | Reported Yield | Reference |
| Oxidation | 3-ethyl-8-hydroxyquinoline | Nitric Acid | 40% | [1] |
| Oxidation | 3-ethyl-8-hydroxyquinoline | H₂O₂, NaOH/KOH | Not explicitly stated, but implied to be higher than nitric acid | [1] |
| Ozonolysis | 3-ethyl-8-hydroxyquinoline | Ozone | 60% | [1] |
| Cyclocondensation (ester) | Diethyl α-chlorooxalacetate, 2-ethylacrolein | Ammonium Acetate | 96.8% | [5] |
| Cyclocondensation (ester) | Diethyl α-chlorooxalacetate, 2-ethylacrolein | Ammonia | 76.5% | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 5-Ethylpyridine-2,3-dicarboxylate via Cyclocondensation
This protocol is adapted from the work of C. Cheng, et al.[5]
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer and a thermometer, charge ammonium acetate (19.3 g, 0.248 mol) and absolute ethanol (70 mL).
-
Heating: Heat the mixture to 80°C with stirring.
-
Addition of Reactants: Prepare a mixture of diethyl α-chlorooxalacetate (26.9 g, 0.099 mol) and 2-ethylacrolein (10.1 g, 0.119 mol). Add this mixture dropwise to the reaction flask, maintaining the reaction temperature at 80°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 80°C for 5 hours.
-
Work-up: After 5 hours, remove the solvent under reduced pressure. Dissolve the residue in toluene (60 mL) and wash with water (2 x 10 mL) until neutral.
-
Isolation: Dry the organic phase, filter, and concentrate to obtain diethyl 5-ethylpyridine-2,3-dicarboxylate.
Protocol 2: Hydrolysis of Diethyl 5-Ethylpyridine-2,3-dicarboxylate
This protocol is based on procedures described in patent literature.[1]
-
Saponification: In a reaction flask, add diethyl 5-ethylpyridine-2,3-dicarboxylate to a solution of 25% sodium hydroxide in water. Heat the mixture to 65°C for approximately 15 minutes.
-
Solvent Removal: Distill off the ethanol-water mixture under reduced pressure.
-
Precipitation of Byproducts: Cool the remaining aqueous solution to 45°C. Add sulfuric acid dropwise with stirring until a pH of 3.5 is reached. This will precipitate inorganic salts (e.g., potassium sulfate if KOH was used). Cool the slurry to 10°C, hold for 30 minutes, and then filter, washing the filter cake with a small amount of cold water.
-
Precipitation of Product: To the filtrate, add more sulfuric acid until a pH of 1.8 is obtained. A slurry of this compound will form.
-
Isolation: Cool the slurry to 10°C and hold for 30 minutes. Filter the product and wash the filter cake with cold water (20 mL).
-
Drying: Dry the isolated solid at 55°C under reduced pressure for three to eight hours to yield the final product.
Visualizations
Caption: Overview of the primary synthetic pathways to this compound.
Caption: A troubleshooting workflow for improving the yield and purity of the synthesis.
References
- 1. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 2. data.epo.org [data.epo.org]
- 3. Buy this compound | 102268-15-5 | > 95% [smolecule.com]
- 4. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
Technical Support Center: Optimization of Reaction Conditions for 5-Ethylpyridine-2,3-dicarboxylic Acid Preparation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors depending on the synthetic route. Here are some common causes and solutions:
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Incomplete Reaction:
-
Troubleshooting: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the starting materials have been fully consumed before workup. Extend the reaction time if necessary.
-
-
Suboptimal Temperature:
-
Troubleshooting: The reaction temperature is a critical parameter. For cyclocondensation reactions, temperatures between 70-130°C are often optimal.[1] Temperatures that are too low may lead to a sluggish reaction, while excessively high temperatures can cause decomposition of reactants or products.[1] For oxidation reactions, ensure the temperature is maintained within the specified range to prevent side reactions.
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-
Impure Starting Materials:
-
Troubleshooting: Impurities in the starting materials can interfere with the reaction and generate unwanted byproducts.[1] Ensure the purity of your reactants before commencing the synthesis.
-
-
Inefficient Mixing:
-
Troubleshooting: For heterogeneous reactions, vigorous stirring is crucial to ensure proper mixing of the reactants.
-
Q2: I am observing the formation of significant byproducts. How can I minimize them?
A2: Side product formation is a common challenge. Consider the following:
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Incorrect Stoichiometry:
-
Troubleshooting: Carefully control the molar ratios of your reactants. For instance, in the cyclocondensation reaction to form the diethyl ester, a molar ratio of diethyl α-chlorooxaloacetate to 2-ethyl acrolein to ammonium acetate of 1:1.2:2.5 has been shown to be effective.
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-
Side Reactions:
-
Troubleshooting: In the case of the Hantzsch-type synthesis, the initial product is a dihydropyridine which needs to be oxidized to the pyridine.[2] Incomplete oxidation will result in the dihydropyridine as a major impurity. Ensure your oxidizing agent is active and used in the correct amount.
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-
Reaction Temperature:
-
Troubleshooting: As mentioned, incorrect temperatures can lead to decomposition and byproduct formation.[1] Optimize the temperature for your specific reaction.
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Q3: The purification of the final product, this compound, is proving difficult. What are some effective purification strategies?
A3: The purification of pyridine dicarboxylic acids can be challenging due to their polarity.
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Crystallization:
-
Troubleshooting: Recrystallization is a highly effective method for purifying solid products.[1] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. A mixed solvent system of acetone and n-hexane has been reported to be effective.[3]
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-
Acid-Base Extraction:
-
Troubleshooting: As a dicarboxylic acid, the product's solubility is pH-dependent. The product can be precipitated from an aqueous solution by adjusting the pH. For example, after hydrolysis of the diethyl ester, the dicarboxylic acid can be precipitated by acidifying the solution to a pH of 1.8.[2]
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-
Column Chromatography:
-
Troubleshooting: While possible, column chromatography on silica gel can be challenging for highly polar carboxylic acids and may result in peak tailing.[1] If this method is necessary, consider adding a small amount of a polar, acidic solvent (like acetic acid) to the eluent to improve the peak shape.
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Q4: My oxidation reaction of a quinoline derivative is not proceeding to completion or is giving a mixture of products. What should I check?
A4: Oxidation reactions require careful control of conditions.
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Oxidizing Agent:
-
Troubleshooting: Ensure the oxidizing agent (e.g., hydrogen peroxide, potassium permanganate) is fresh and has not degraded. The choice of oxidizing agent and its concentration are critical. For example, using 30% to 50% aqueous hydrogen peroxide has been shown to be effective for the oxidation of 3-ethyl-8-hydroxyquinoline.[2]
-
-
Reaction Conditions:
-
Troubleshooting: The pH and temperature of the reaction medium are crucial. The oxidation of 3-ethyl-8-hydroxyquinoline is typically carried out in an aqueous basic solution (e.g., sodium or potassium hydroxide) at a temperature of 75 to 90°C.[2]
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Data Presentation
The following tables summarize quantitative data for key synthetic routes to this compound and its diethyl ester.
Table 1: Cyclocondensation for Diethyl 5-Ethylpyridine-2,3-dicarboxylate
| Reactant 1 | Reactant 2 | Nitrogen Source | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl α-chlorooxalacetate | 2-Ethyl-2-propenal | Ammonia | Chlorobenzene | 115 | 4 | 76.5 | [3] |
| Diethyl α-chlorooxalacetate | 2-Ethyl acrolein | Ammonium acetate | Ethanol | 80 | 5 | 96.8 | [4] |
| Diethyl 3-chloro-2-oxo-butanedioate | 2-Ethacrolein | Ammonium sulfamate | Ethanol | Reflux | 15 | - | [5] |
Table 2: Oxidation of 3-Ethyl-8-hydroxyquinoline
| Oxidizing Agent | Base | Temperature (°C) | Time (h) | Product | Purity (%) | Reference |
| 30% Hydrogen Peroxide | 25% Potassium Hydroxide | 90 | 3.25 | This compound | 97.6 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 5-Ethylpyridine-2,3-dicarboxylate via Cyclocondensation
This protocol is adapted from a high-yield procedure using ammonium acetate.
Materials:
-
Diethyl α-chlorooxaloacetate
-
2-Ethyl acrolein
-
Ammonium acetate
-
Absolute ethanol
-
Toluene
-
Water
Procedure:
-
To a four-necked flask equipped with a mechanical stirrer and a thermometer, add ammonium acetate (2.5 molar equivalents) and absolute ethanol.
-
Heat the mixture to 80°C with stirring.
-
Prepare a mixture of diethyl α-chlorooxaloacetate (1 molar equivalent) and 2-ethyl acrolein (1.2 molar equivalents).
-
Add the mixture from step 3 to the reaction flask, maintaining the temperature at 80°C.
-
Continue stirring at 80°C for 5 hours.
-
After the reaction is complete, remove the ethanol under reduced pressure.
-
Dissolve the residue in toluene and wash with water until the aqueous layer is neutral.
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Dry the organic phase, filter, and concentrate to obtain the crude diethyl 5-ethyl-2,3-pyridinedicarboxylate.
Protocol 2: Synthesis of this compound via Oxidation
This protocol describes the oxidation of 3-ethyl-8-hydroxyquinoline.
Materials:
-
3-Ethyl-8-hydroxyquinoline
-
25% Potassium hydroxide solution
-
30% Hydrogen peroxide solution
-
Sulfuric acid
-
Potassium bisulfite (if needed)
-
Cold water
Procedure:
-
In a suitable reaction vessel, combine 25% potassium hydroxide (0.96 mol) and 3-ethyl-8-hydroxyquinoline (0.175 mol).
-
Heat the stirred mixture to 90°C.
-
Over a period of 3.25 hours, add 30% hydrogen peroxide (2.45 mol) while maintaining the temperature at 90°C.
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After the addition is complete, continue to stir at 90°C for an additional 1-2 hours.
-
Test for the presence of peroxides. If present, add potassium bisulfite to quench them.
-
Distill off water to reduce the reaction mixture to about half its original weight.
-
Cool the solution to 45°C and add sulfuric acid to adjust the pH to 3.5.
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Cool the resulting slurry to 10°C, hold for 30 minutes, and then filter to remove the potassium sulfate precipitate. Wash the filter cake with a small amount of cold water.
-
To the filtrate, add more sulfuric acid to adjust the pH to 1.8.
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Cool the resulting slurry of 5-ethyl-pyridine dicarboxylic acid to 10°C, hold for 30 minutes, and then filter.
-
Wash the filter cake with cold water.
-
Dry the product under reduced pressure at 55°C to yield the final product.[2]
Protocol 3: Hydrolysis of Diethyl 5-Ethylpyridine-2,3-dicarboxylate
This protocol describes the conversion of the diethyl ester to the dicarboxylic acid.
Materials:
-
Diethyl 5-ethylpyridine-2,3-dicarboxylate
-
25% Sodium hydroxide solution
-
Tetrahydrofuran
-
50% Sulfuric acid
Procedure:
-
In a reaction flask, heat 25% sodium hydroxide solution to 55°C.
-
Add diethyl 5-ethylpyridine-2,3-dicarboxylate dropwise with stirring over 15 minutes.
-
Heat the reaction mixture at 65°C for an additional 15 minutes.
-
Distill off the ethanol-water mixture under reduced pressure.
-
Add water and tetrahydrofuran to the flask at 40°C.
-
Adjust the pH of the reaction mixture to 1.65 with 50% sulfuric acid to precipitate the this compound.[5]
-
Isolate the product by filtration, wash with cold water, and dry.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields and impurities in the synthesis.
References
Side reactions and byproduct formation in 5-Ethylpyridine-2,3-dicarboxylic acid synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid. The information is tailored for researchers, chemists, and professionals in drug development and organic synthesis, focusing on common challenges such as side reactions and byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of diethyl 5-ethylpyridine-2,3-dicarboxylate from the cyclocondensation reaction is very low. What are the potential causes and solutions?
A1: Low yields in the cyclocondensation reaction, typically involving 2-ethylacrolein, diethyl α-chlorooxalacetate, and a nitrogen source, are a common issue. Several factors can contribute to this:
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Suboptimal Reaction Temperature: The reaction is sensitive to temperature. Lower temperatures can lead to a slow reaction rate, while excessively high temperatures can promote the formation of degradation products and byproducts. The optimal temperature is generally between 75-85°C.[1][2]
-
Incorrect Molar Ratios: The stoichiometry of the reactants is crucial. An excess of 2-ethylacrolein and the nitrogen source relative to diethyl α-chlorooxalacetate is typically required to drive the reaction to completion. A recommended molar ratio for M1 (diethyl α-chlorooxalacetate):2-ethyl acrolein:ammonium acetate is 1:1.2:2.5.[2]
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Choice of Nitrogen Source: The nitrogen source significantly impacts yield and waste management. While ammonium sulfamate can be used, ammonium acetate is often preferred as it can lead to higher yields (up to 96.8%) and simplifies wastewater treatment by reducing the number of salt byproducts from three to one.[1][2]
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Inefficient Mixing: Poor agitation can lead to localized temperature gradients and concentration differences, resulting in incomplete reaction and increased side product formation. Ensure vigorous and consistent stirring throughout the reaction.
Q2: I am observing several unexpected peaks in the NMR spectrum of my crude product. What are the likely byproducts?
A2: The formation of byproducts is a significant challenge in this synthesis.[3] Depending on the synthetic route, the impurities can vary:
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Cyclocondensation Route:
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Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.
-
Alternative Cyclization Products: The reaction mechanism can allow for the formation of various isomers, including 3-picoline and 4-picoline.[3]
-
Decomposition Compounds: At elevated temperatures, the starting materials or the product may decompose, leading to a complex mixture of impurities.[3]
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Oxidation Route (e.g., from 5-ethyl-2,3-lutidine):
-
Incomplete Oxidation Products: If oxidizing the two methyl groups of 5-ethyl-2,3-lutidine, you may isolate products where only one of the methyl groups has been oxidized to a carboxylic acid.
-
Over-oxidation Products: Strong oxidizing agents like potassium permanganate can cleave the pyridine ring or oxidize the product all the way to carbon dioxide and water under harsh conditions.[4]
-
Pyridine N-oxides: Oxidation can sometimes occur at the pyridine nitrogen, leading to the formation of a pyridine-N-oxide derivative.[5]
-
Byproducts from Oxidant: When using nitric acid, nitrous oxide is produced as a gaseous byproduct.[6]
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Q3: How can I purify the final this compound or its diethyl ester?
A3: Purification is essential to remove byproducts and unreacted starting materials.
-
For Diethyl 5-ethylpyridine-2,3-dicarboxylate (the ester):
-
Extraction: After the reaction, the crude product (often a brown oil) can be treated with water and extracted with an organic solvent like ethyl acetate or toluene.[2][7] The organic phase is then washed to neutrality.[2]
-
Distillation: The solvent can be removed under reduced pressure. High-purity ester can be obtained by distillation (boiling point: 151-152°C at 2 mmHg).[8] A thin-film evaporator can also be utilized for purification.[7]
-
-
For this compound (the acid):
-
Hydrolysis and Precipitation: The diester is first hydrolyzed, typically using an aqueous base like sodium hydroxide.[7] After hydrolysis, the reaction mixture is acidified (e.g., with sulfuric acid) to a specific pH (around 1.8) to precipitate the dicarboxylic acid.[5][8]
-
Recrystallization: The crude acid can be further purified by recrystallization from a suitable solvent system, such as a mixture of acetone and n-hexane, to yield the final product as a solid.[8]
-
Q4: I am planning an oxidation of 5-ethyl-2,3-lutidine to synthesize this compound. What are the key challenges?
A4: While conceptually straightforward, the oxidation of alkylpyridines presents several challenges:
-
Selectivity: It is difficult to selectively oxidize the two methyl groups at positions 2 and 3 without affecting the ethyl group at position 5. Strong oxidizing agents may lead to a mixture of products with oxidation at one or more of the alkyl side chains.
-
Harsh Conditions: Many oxidation reactions require harsh conditions, such as high temperatures and pressures, and a large excess of the oxidizing agent (e.g., nitric acid).[6] These conditions can lead to the degradation of the pyridine ring.
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Oxidizing Agent Potency: A powerful oxidizing agent like potassium permanganate (KMnO₄) can be difficult to control. It can break carbon-carbon double bonds and readily oxidizes aldehydes further into carboxylic acids, and in some cases, all the way to CO₂ and water.[4] Careful control of stoichiometry and reaction conditions is critical to avoid over-oxidation.
Quantitative Data Summary
The following tables summarize yields and conditions reported for the synthesis of diethyl 5-ethylpyridine-2,3-dicarboxylate, the common precursor to the target acid.
Table 1: Comparison of Yields with Different Nitrogen Sources and Conditions.
| Starting Materials | Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Diethyl α-chlorooxalacetate, 2-ethylacrolein | Ammonium Acetate | Ethanol | 75-80 | 5-6 | 88.6 | [1] |
| Diethyl α-chlorooxalacetate, 2-ethylacrolein | Ammonium Acetate | Ethanol | 80 | 5 | 96.8 | [2] |
| Diethyl 3-chloro-2-oxo-butanedioate, 2-ethacrolein | Ammonium Sulfamate | Ethanol | Reflux | 15 | - | [7] |
| Diethyl 2-aminomaleate, 2-ethacrolein | - (self-cyclization) | Ethanol / Acetic Acid | Reflux | 4 | - | [7] |
| Diethyl α-chlorooxalacetate, 2-ethyl-2-propenal | Ammonia (gas) | Toluene | 100 | 4 | 71.0 |[8] |
Table 2: Purity and Physical Properties of Product and Intermediates.
| Compound | Purity | Form | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Diethyl 5-ethylpyridine-2,3-dicarboxylate | 86.1% (crude) | Brown oily liquid | - | [1] |
| Diethyl 5-ethylpyridine-2,3-dicarboxylate | 91.2% | - | - | [7] |
| This compound | > 95% | - | - | [3] |
| This compound | 97.6% | Light yellow to off-white solid | - | [5] |
| this compound | - | White crystals | 154-156 (decomposed) |[8] |
Visualized Workflows and Reaction Pathways
The following diagrams illustrate the general experimental workflow and the key reaction pathways, including potential side reactions.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Potential side reactions during the oxidation synthesis route.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 5-ethylpyridine-2,3-dicarboxylate via Cyclocondensation [1][2]
This protocol is adapted from high-yield procedures using ammonium acetate.
-
Reaction Setup: To a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, add ethanol (120g) and ammonium acetate (38.9g, 0.50 mol).
-
Heating: Stir the mixture and heat to 75°C.
-
Reactant Addition: Prepare a mixed solution of diethyl α-chlorooxalacetate (27g, ~0.1 mol) and 2-ethylacrolein (12.1g, 0.14 mol). Add this mixture dropwise to the reaction flask over approximately 30 minutes.
-
Controlled Reaction: Maintain the internal temperature of the reaction system between 75-80°C during the addition.
-
Reaction Completion: After the addition is complete, maintain the temperature at 75-80°C and continue stirring for 5-6 hours until the reaction is complete (monitor by TLC or GC).
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Purification: Wash the combined organic layers with water until neutral. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product as a brownish-yellow oily liquid. Further purification can be achieved by vacuum distillation.
Protocol 2: Hydrolysis to this compound [7][8]
This protocol describes the conversion of the diester to the final dicarboxylic acid.
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Saponification: In a reaction flask, prepare a 25% aqueous solution of sodium hydroxide. Heat the solution to 55°C.
-
Diester Addition: Add diethyl 5-ethylpyridine-2,3-dicarboxylate (e.g., 56.2g) dropwise to the stirred, heated NaOH solution over a 15-minute period.
-
Reaction: After addition, heat the reaction medium to 65°C for an additional 15-30 minutes to ensure complete hydrolysis.
-
Solvent Removal: Remove the ethanol-water mixture from the reaction medium via distillation under reduced pressure.
-
Acidification & Precipitation: Cool the remaining aqueous solution to 45°C. Slowly add 50% sulfuric acid with stirring to adjust the pH of the medium to approximately 1.8. A white or off-white precipitate will form.
-
Isolation: Cool the resulting slurry to 10°C and hold for at least 30 minutes to maximize crystallization.
-
Washing and Drying: Filter the solid product and wash the filter cake with a small amount of cold water. Dry the collected solid at 55°C under reduced pressure to yield the final this compound.
References
- 1. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Buy this compound | 102268-15-5 | > 95% [smolecule.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Challenges in the large-scale production of 5-Ethylpyridine-2,3-dicarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the large-scale production of 5-Ethylpyridine-2,3-dicarboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Cyclocondensation Synthesis | 1. Suboptimal reaction temperature. 2. Inefficient catalyst or incorrect catalyst loading. 3. Improper ammonia pressure. 4. Formation of byproducts. | 1. Optimize the reaction temperature. A range of 70-130°C is reported, with yields of 76.5% achieved at 115°C. Temperatures above 150°C can lead to decomposition.[1] 2. Ensure the catalyst (e.g., triethylamine, ammonium acetate) loading is between 0.05 to 1.0 molar equivalents relative to the α-chlorooxalacetate substrate.[1] Ammonium salts have shown slightly higher yields than tertiary amines.[1] 3. Maintain ammonia pressure between 0.3 to 2.5 kg/cm ². A pressure of 1.5 kg/cm ² is suggested as optimal.[1] 4. Analyze for byproducts such as picoline isomers to adjust reaction conditions and minimize their formation.[1] |
| Poor Product Purity | 1. Incomplete reaction leading to residual starting materials. 2. Presence of side-products from competing reactions. 3. Ineffective purification method. | 1. Monitor the reaction to completion using appropriate analytical techniques (e.g., HPLC). 2. Re-evaluate reaction conditions (temperature, pressure, stoichiometry) to improve selectivity.[1] 3. Employ multi-step purification. An acid-base purification can be effective. Dissolve the crude product in a basic solution, filter out insoluble impurities, and then re-precipitate the product by adding acid to reach a pH of 1.6-1.8.[2] Recrystallization is another common technique.[1] |
| Exothermic Reaction Difficult to Control | 1. The cyclocondensation and oxidation reactions are inherently exothermic. 2. Inadequate heat dissipation in the reactor setup. | 1. For peroxide-based oxidations, add the oxidizing agent (e.g., 30-50% aqueous hydrogen peroxide) slowly over a period of 0.5 to 5 hours to manage the exotherm.[2] 2. Ensure the reactor has sufficient cooling capacity and efficient stirring for uniform heat distribution.[1] For large-scale production, specialized reactors designed for effective heat management are crucial.[1] |
| Formation of Colored Impurities | 1. Decomposition of reactants or product at high temperatures. 2. Side reactions leading to polymeric or colored byproducts. | 1. Maintain strict temperature control within the optimal range.[1] 2. Use purification methods such as treatment with activated carbon to remove colored impurities. After pH adjustment and filtration of the product, the filtrate can be treated with activated carbon before final isolation.[3] |
| Difficulty in Product Isolation | 1. Product is soluble in the reaction solvent or mother liquor. 2. Formation of a fine precipitate that is difficult to filter. | 1. After acidification, cool the slurry to a lower temperature (e.g., 10°C) and hold for a period (e.g., 30 minutes) to maximize precipitation before filtration.[2] 2. Allow the slurry to stir for about an hour after precipitation to encourage crystal growth, which can improve filterability.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for large-scale production of this compound?
A1: The main industrial synthesis routes are:
-
Cyclocondensation Reaction : This involves reacting 2-ethyl-2-propenal with diethyl α-chlorooxalacetate under ammonia pressure, often in the presence of a catalyst like triethylamine or ammonium acetate.[1] This method is advantageous for its directness but requires careful control of pressure and temperature.
-
Oxidation of Quinolines : A common method involves the oxidation of a substituted quinoline, such as 3-ethyl-8-hydroxyquinoline, using a strong oxidizing agent like hydrogen peroxide in an aqueous basic medium.[2] Other oxidizing agents like nitric acid or potassium permanganate have also been used, but sometimes result in lower yields.[2]
Q2: How can I minimize byproduct formation during synthesis?
A2: Byproduct formation can be minimized by optimizing reaction parameters. In the cyclocondensation synthesis, byproducts can include various ethylpyridine isomers and picolines.[1] Strict control of temperature, pressure, and catalyst loading is crucial.[1] For industrial-scale pyridine synthesis, contact times of 2.5-10 seconds are often used to maximize conversion while reducing byproduct formation.[1]
Q3: What are the recommended purification techniques for obtaining high-purity this compound?
A3: Standard purification techniques include recrystallization and acid-base purification.[1] For acid-base purification, the acidic nature of the dicarboxylic acid is utilized. The crude product is dissolved in an aqueous base (like potassium hydroxide), filtered to remove base-insoluble impurities, and then re-precipitated by acidifying the filtrate with a mineral acid (like sulfuric or hydrochloric acid) to a pH of approximately 1.8.[2] The resulting solid can then be filtered, washed with cold water, and dried.[2]
Q4: What are the critical safety considerations for the large-scale production of this compound?
A4: Key safety considerations include:
-
Heat Management : The synthesis reactions are often exothermic and require robust temperature control to prevent runaways.[1]
-
Pressure Handling : Methods involving ammonia require reactors and equipment rated for the operational pressures (up to 2.5 kg/cm ² or higher).[1]
-
Corrosive Materials : The use of strong acids (nitric, sulfuric) and bases requires reactors made of corrosion-resistant materials. Certain alloys like Hastelloy C have been reported to cause lower yields, while nickel and zirconium are more suitable.[2]
-
Handling of Oxidizing Agents : Strong oxidizing agents like hydrogen peroxide must be handled with care, and reactions should be monitored for peroxide presence upon completion. Residual peroxides can be quenched with agents like potassium bisulfite.[2]
Q5: Are there more environmentally friendly ("green") synthesis options available?
A5: Research is ongoing into greener synthesis methods for related compounds, which could be applicable here. For instance, in the synthesis of the diethyl ester precursor, using ammonium acetate as a nitrogen source instead of ammonium sulfamate is considered more environmentally friendly.[4][5] This is because it improves the nitrogen atom economy, reduces the salt content in wastewater, and simplifies waste treatment.[5] While not directly for the dicarboxylic acid, this suggests a trend towards more sustainable reagents in the overall process.
Quantitative Data Summary
Table 1: Optimized Reaction Parameters for Cyclocondensation Synthesis
| Parameter | Optimal Range/Value | Yield (%) | Reference |
| Temperature | 70-130°C (115°C optimal) | 76.5 | [1] |
| Ammonia Pressure | 0.3 - 2.5 kg/cm ² (1.5 kg/cm ² optimal) | - | [1] |
| Catalyst Loading (Molar Eq.) | 0.05 - 1.0 | 71.0 - 75.5 | [1] |
| Catalyst Type | Triethylamine | 71.0 | [1] |
| Ammonium Acetate | 71.6 | [1] | |
| Ammonium Carbonate | 75.5 | [1] |
Table 2: Yields from Oxidation of Quinolines
| Starting Material | Oxidizing Agent | Yield (%) | Reference |
| 3-ethyl-8-hydroxyquinoline | Nitric Acid | 40 | [2] |
| 3-ethylquinoline | Ozonolysis | 25 | [2] |
| 3-ethyl-8-hydroxyquinoline | Ozonolysis | 60 | [2] |
| 3-ethylquinoline | Potassium Permanganate (basic) | 6 - 7 | [2] |
| 3-ethyl-8-hydroxyquinoline | Hydrogen Peroxide (30% aq.) | ~97 (purity) | [2] |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 3-ethyl-8-hydroxyquinoline with Hydrogen Peroxide [2]
-
Reaction Setup : To a stirred mixture of 25% potassium hydroxide (0.96 mol) and 3-ethyl-8-hydroxyquinoline (0.175 mol) in a suitable reactor, heat the mixture to 90°C.
-
Peroxide Addition : Over a period of approximately 3.25 hours, add 30% hydrogen peroxide (2.45 mol) while maintaining the reaction temperature at 90°C.
-
Reaction Completion : After the addition is complete, continue stirring the mixture at 90°C for an additional one to two hours.
-
Peroxide Quenching : Test the solution for the presence of residual peroxides. If peroxides are present, add potassium bisulfite to quench them.
-
Concentration : Distill the reaction mixture to remove a significant portion of the water (e.g., until the mixture is at half its original weight).
-
First Precipitation (Sulfate Salt) : Cool the solution to 45°C and add sulfuric acid until a pH of 3.5 is reached. This will precipitate potassium sulfate.
-
Filtration : Cool the resulting slurry to 10°C, hold for 30 minutes, and then filter to remove the potassium sulfate. Wash the filter cake with a small amount of cold water.
-
Product Precipitation : To the filtrate, add more sulfuric acid until a pH of 1.8 is obtained. This will precipitate the 5-ethyl-pyridine-2,3-dicarboxylic acid.
-
Isolation : Hold the product slurry at 10°C for 30 minutes, then filter. Wash the filter cake with cold water.
-
Drying : Dry the collected solid at 55°C under reduced pressure to yield the final product.
Protocol 2: Synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate via Cyclocondensation [4]
Note: This protocol is for the diethyl ester, a common precursor to the dicarboxylic acid.
-
Reaction Setup : In a four-necked flask equipped with a mechanical stirrer and a thermometer, charge ammonium acetate (0.248 mol) and absolute ethanol (70 mL). Heat the mixture to 80°C.
-
Reactant Addition : Prepare a mixture of diethyl α-chlorooxaloacetate (0.099 mol) and 2-ethyl acrolein (0.119 mol). Add this mixture to the reaction flask.
-
Reaction : Maintain the reaction temperature at 80°C for 5 hours.
-
Solvent Removal : After the reaction is complete, remove the ethanol under reduced pressure.
-
Workup : Dissolve the residue in toluene (60 mL) and wash with water (2 x 10 mL) until neutral.
-
Isolation : Dry the organic phase, filter, and concentrate to obtain the crude diethyl 5-ethyl-2,3-pyridinedicarboxylate.
Visualizations
Caption: Workflow for the synthesis of this compound via oxidation.
Caption: Logical relationship between low yield, its causes, and corrective actions.
References
- 1. Buy this compound | 102268-15-5 | > 95% [smolecule.com]
- 2. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 3. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]
Catalyst selection for efficient synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The primary synthesis routes include:
-
Cyclocondensation: This is a widely used method involving the reaction of an α,β-unsaturated aldehyde (like 2-ethyl-2-propenal) with diethyl α-chlorooxalacetate in the presence of a nitrogen source.[1][2] The resulting diethyl 5-ethylpyridine-2,3-dicarboxylate is then hydrolyzed to the final diacid product.[3]
-
Oxidation of Quinolines: This method involves the oxidation of a substituted quinoline, such as 3-ethyl-8-hydroxyquinoline, using strong oxidizing agents like hydrogen peroxide or nitric acid.[4]
Q2: Which catalyst is recommended for the cyclocondensation reaction?
A2: Ammonium acetate is a highly recommended nitrogen source and catalyst for the cyclocondensation reaction.[2][5] It offers excellent nitrogen atom economy, is readily available, and leads to high yields.[5] Compared to other nitrogen sources like ammonium sulfamate, it significantly reduces waste and avoids the emission of pollutants like sulfur dioxide.[2] Triethylamine can also be used as a catalyst in this reaction.[1][3]
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary significantly depending on the chosen synthesis route and reaction conditions.
-
Using ammonium acetate as the nitrogen source in the cyclocondensation reaction can achieve yields of up to 96.8% for the intermediate, diethyl 5-ethyl-2,3-pyridinedicarboxylate.[2]
-
The oxidation of 3-ethyl-8-hydroxyquinoline with nitric acid has been reported to yield 40% of 5-ethyl-pyridine-2,3-dicarboxylic acid.[4]
-
Cyclocondensation reactions using ammonia pressure have shown yields of around 76.5%.[1][3]
Q4: What are the critical parameters to control during the synthesis?
A4: Key parameters to control for successful synthesis include:
-
Reaction Temperature: Optimal temperature ranges are crucial for maximizing yield and minimizing byproduct formation. For the cyclocondensation reaction, temperatures are typically maintained between 70-130°C.[1] For the oxidation of 3-ethyl-8-hydroxyquinoline with hydrogen peroxide, a temperature range of 75-90°C is recommended.[4]
-
Molar Ratios of Reactants: The stoichiometry of the reactants, especially the ratio of the α,β-unsaturated aldehyde and the nitrogen source to the diethyl α-chlorooxalacetate, significantly impacts the reaction outcome.[2]
-
Choice of Solvent: The solvent can influence reaction rates and product solubility. Ethanol is a commonly used solvent for the cyclocondensation reaction.[2][5]
-
pH Control: During the work-up and purification stages, particularly after hydrolysis, careful pH adjustment is necessary to precipitate the dicarboxylic acid product effectively.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Suboptimal reaction temperature.- Incorrect molar ratios of reactants.- Inefficient catalyst or nitrogen source.- Incomplete hydrolysis of the diester intermediate.- Product loss during work-up and purification. | - Optimize the reaction temperature within the recommended range (e.g., 75-80°C for ammonium acetate catalyzed cyclocondensation).[5]- Carefully control the molar ratios of reactants as specified in the protocol.[2]- Use a high-purity catalyst/nitrogen source like ammonium acetate.[2][5]- Ensure complete hydrolysis by monitoring the reaction and adjusting reaction time or conditions if necessary.- Optimize the pH for precipitation and use cold water for washing to minimize product dissolution.[4] |
| Formation of Side Products/Impurities | - Reaction temperature is too high, leading to decomposition.- Presence of impurities in starting materials.- Side reactions due to the reactivity of the functional groups. | - Maintain the reaction temperature within the optimal range to avoid decomposition.[1]- Use high-purity starting materials.- Purify the final product through recrystallization. A mixed solvent system like acetone and n-hexane can be effective.[3] |
| Catalyst Deactivation | - Sintering: High reaction temperatures can cause the catalyst support to weaken and pores to collapse, reducing the number of active sites.[6]- Poisoning: Impurities in the feedstock (e.g., sulfur or phosphorus compounds) can irreversibly bind to the catalyst's active sites.[7]- Fouling/Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[6] | - Operate within the recommended temperature range to prevent thermal degradation of the catalyst.- Ensure the purity of reactants and solvents to avoid introducing catalyst poisons.- If coking is suspected, regeneration of the catalyst (if possible) or replacement may be necessary. |
| Difficulty in Product Isolation | - Incomplete precipitation of the dicarboxylic acid.- Formation of an oily product instead of a solid. | - Carefully adjust the pH of the solution to the isoelectric point of this compound (around pH 1.8) to ensure maximum precipitation.[4]- Cool the solution to a low temperature (e.g., 10°C) and allow sufficient time for crystallization.[4]- If an oil forms, try adding a different solvent to induce crystallization or use seed crystals. |
Data Presentation
Table 1: Comparison of Catalysts/Nitrogen Sources for Diethyl 5-ethyl-2,3-pyridinedicarboxylate Synthesis
| Catalyst/Nitrogen Source | Molar Ratio (Nitrogen Source:α-chlorooxalacetate) | Reaction Temperature (°C) | Solvent | Yield (%) | Reference |
| Ammonium Acetate | 2.5 : 1 | 80 | Ethanol | 96.8 | [2] |
| Ammonia | Not specified | 100 | Toluene | 71.0 | [3] |
| Triethylamine | Catalytic amount | 100 | Toluene | 71.0 | [3] |
| Ammonium Sulfamate | 2.2 : 1 | Not specified | Not specified | ~90 | [2][5] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate via Cyclocondensation with Ammonium Acetate
This protocol is based on the high-yield method described by C. Cheng et al.[2]
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Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 60 g of ethanol and 19.4 g (0.25 mol) of ammonium acetate.
-
Reactant Addition: Stir the mixture and heat to 75-80°C. Prepare a mixed solution of diethyl α-chlorooxaloacetate and 2-ethylacrolein. The optimal molar ratio is 1:1.2:2.5 (diethyl α-chlorooxaloacetate : 2-ethylacrolein : ammonium acetate).[2] Add this mixed solution dropwise to the flask while maintaining the reaction temperature at 75-80°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 75-80°C for 5-6 hours until the reaction is complete.[5]
-
Work-up: Cool the reaction mixture to room temperature. Filter off any insoluble materials. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by distillation.
Protocol 2: Hydrolysis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate to this compound
This protocol is adapted from the procedure described in European Patent EP0564083A1.[8]
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Saponification: In a reaction flask, prepare a 25% sodium hydroxide solution. Heat the solution to 55°C. Add diethyl 5-ethylpyridine-2,3-dicarboxylate dropwise with stirring over 15 minutes. Heat the reaction mixture to 65°C for an additional 15 minutes.
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Solvent Removal: Distill the ethanol-water mixture from the reaction medium under reduced pressure.
-
Precipitation: Cool the remaining aqueous solution. Adjust the pH of the solution to approximately 1.8 with sulfuric acid to precipitate the this compound.[4]
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Isolation: Cool the resulting slurry to 10°C and hold for 30 minutes to ensure complete crystallization.[4] Filter the white crystals and wash with cold water.
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Drying: Dry the product under reduced pressure at 50-60°C.[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Buy this compound | 102268-15-5 | > 95% [smolecule.com]
- 2. asianpubs.org [asianpubs.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 5. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
Technical Support Center: 5-Ethylpyridine-2,3-dicarboxylic Acid and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 5-Ethylpyridine-2,3-dicarboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are thermal decarboxylation and sensitivity to strong oxidizing agents. The proximity of the two carboxylic acid groups on the pyridine ring makes the molecule susceptible to losing one or both carboxyl groups as carbon dioxide upon heating.[1][2][3] The compound is generally stable under normal storage conditions, but exposure to high temperatures or strong oxidizers should be avoided.[4]
Q2: What about the stability of its ester derivatives, like Diethyl 5-ethylpyridine-2,3-dicarboxylate?
A2: Ester derivatives, such as diethyl 5-ethylpyridine-2,3-dicarboxylate, are primarily susceptible to hydrolysis.[5][6][7] This reaction, which cleaves the ester bond to form the corresponding carboxylic acid and alcohol, can be catalyzed by both acidic and basic conditions.[5][7] Therefore, it is crucial to protect these derivatives from moisture.
Q3: Are there any known photostability issues with these compounds?
A3: While specific photostability data for this compound is not extensively documented, the ICH Q1B guidelines on photostability testing should be followed for new drug substances and products.[4][8][9][10][11] These guidelines recommend exposing the compound to a light source that produces both visible and ultraviolet (UV) light to assess any potential degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of compound during heating or in GC analysis | Thermal decarboxylation | - Avoid excessive heating during sample preparation and analysis.- For GC analysis, consider derivatization of the carboxylic acid groups to increase thermal stability.- Use analytical techniques that do not require high temperatures, such as HPLC. |
| Unexpected peaks in HPLC after storage of the diacid in solution | Oxidation | - Degas solvents and use amber vials to minimize exposure to oxygen and light.- Prepare solutions fresh before use.- Avoid using strong oxidizing agents in the experimental setup. |
| Appearance of the diacid in a sample of the diethyl ester | Hydrolysis due to moisture | - Store the ester derivative under anhydrous conditions (e.g., in a desiccator, under inert gas).- Use anhydrous solvents for all experimental procedures.- If moisture is unavoidable, conduct experiments at low temperatures to minimize the rate of hydrolysis. |
| Inconsistent analytical results | Sample degradation | - Re-evaluate the stability of the compound under your specific experimental conditions (pH, temperature, solvent, light exposure).- Develop and validate a stability-indicating analytical method to accurately quantify the parent compound and its degradation products. |
| Difficulty in purifying the compound | Impurities from synthesis or degradation | - For purification of the diacid, consider recrystallization or acidification of a basic solution to precipitate the pure compound.[12]- For ester derivatives, purification can often be achieved through column chromatography. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies should be conducted as per ICH Q1A guidelines.[13][14][15]
1. Acid and Base Hydrolysis:
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Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.
-
Stir the solutions at room temperature or elevated temperatures (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
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Neutralize the samples before analysis by HPLC.
2. Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent and add 3% hydrogen peroxide.
-
Stir the solution at room temperature for a defined period, protected from light.
-
Analyze the sample by HPLC.
3. Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) for a defined period.
-
Dissolve the stressed solid in a suitable solvent for HPLC analysis.
4. Photostability Testing:
-
Expose the solid compound and a solution of the compound to a light source compliant with ICH Q1B guidelines (providing both UV and visible light).[8][9]
-
Keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC.
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient (API) and its degradation products.[16][17][18]
Objective: To develop a method that separates the parent compound from all potential degradation products.
Starting Point for Method Development:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase it to elute more hydrophobic compounds. A typical gradient might be 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Duration | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl | 48 hours | 60 | ||
| 0.1 M NaOH | 48 hours | 60 | ||
| 3% H₂O₂ | 24 hours | 25 | ||
| Dry Heat | 72 hours | 80 | ||
| Photostability (ICH Q1B) | - | 25 |
Table 2: Hydrolytic Stability of Diethyl 5-ethylpyridine-2,3-dicarboxylate
| pH | Temperature (°C) | Half-life (t½) | Rate Constant (k) |
| 2 (0.01 M HCl) | 25 | ||
| 7 (Phosphate Buffer) | 25 | ||
| 9 (Borate Buffer) | 25 | ||
| 2 (0.01 M HCl) | 50 | ||
| 7 (Phosphate Buffer) | 50 | ||
| 9 (Borate Buffer) | 50 |
Visualizations
Caption: Potential degradation pathways for this compound and its derivatives.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 5. web.viu.ca [web.viu.ca]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. youtube.com [youtube.com]
- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 13. scispace.com [scispace.com]
- 14. ijsdr.org [ijsdr.org]
- 15. biomedres.us [biomedres.us]
- 16. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Stability-indicating RP-HPLC method development and validation for determination of nine impurities in apixaban tablet dosage forms. Robustness study by quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing impurities in the synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 5-Ethylpyridine-2,3-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are several established methods for the synthesis of this compound. The most common routes include:
-
Cyclocondensation followed by hydrolysis: This method typically involves the reaction of an α,β-unsaturated aldehyde, such as 2-ethyl acrolein, with a source of the dicarboxylate backbone, like diethyl α-chlorooxalacetate, in the presence of a nitrogen source such as ammonium acetate or ammonium sulfamate.[1][2] This initially yields diethyl 5-ethyl-2,3-pyridinedicarboxylate, which is then hydrolyzed to the final dicarboxylic acid.
-
Oxidation of substituted quinolines: A prevalent method is the oxidation of 3-ethyl-8-hydroxyquinoline.[3] This reaction is often carried out using strong oxidizing agents like hydrogen peroxide in a basic medium or nitric acid.[3][4]
-
Oxidation of 5-ethyl-2-methylpyridine: This approach involves the oxidation of 5-ethyl-2-methylpyridine, for instance, with nitric acid, to yield the desired product.[5][6]
Q2: What are the typical impurities I might encounter in the synthesis of this compound?
A2: The nature and quantity of impurities are highly dependent on the chosen synthetic route.
-
From Cyclocondensation: Byproducts can include unreacted starting materials, products from alternative cyclization pathways, and decomposition compounds.[7] Specifically, isomers such as 3-picoline and 4-picoline, along with various other ethylpyridine isomers, have been identified.[7] The crude diester product can contain 20-50% impurities by weight.[2]
-
From Oxidation of Quinolines: Incomplete oxidation can leave unreacted starting material. The harsh reaction conditions, especially with nitric acid, can lead to the formation of nitrated byproducts and other degradation products.
-
From Oxidation of 5-ethyl-2-methylpyridine: The oxidation of 5-ethyl-2-methylpyridine can lead to the formation of nicotinic acid through decarboxylation of an intermediate.[5] The reaction with nitric acid is conducted in a highly corrosive environment at elevated temperatures and pressures, which can generate side-products like nitrous oxide.[6]
Q3: How can I purify the crude this compound?
A3: Purification strategies depend on whether you have synthesized the diester or the dicarboxylic acid.
-
For the Diethyl Ester: Industrial-scale purification can be achieved through alkaline treatment with a sodium hydroxide solution to remove acidic impurities, followed by distillation to remove volatile components.[7]
-
For the Dicarboxylic Acid: A common laboratory-scale purification method is recrystallization.[7] A more detailed procedure involves adjusting the pH of the reaction mixture. For instance, after oxidation of 3-ethyl-8-hydroxyquinoline with hydrogen peroxide in the presence of potassium hydroxide, the reaction mixture can be treated with sulfuric acid to a pH of 3.5 to precipitate and remove potassium sulfate.[3] Further addition of sulfuric acid to the filtrate to a pH of 1.8 precipitates the desired 5-ethyl-pyridine dicarboxylic acid, which can then be filtered, washed, and dried.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Cyclocondensation | Suboptimal reaction temperature. | The optimal temperature for the cyclocondensation reaction is typically between 70-130°C.[7] One study found the highest yield at 80°C.[1] |
| Incorrect molar ratio of reactants. | For the synthesis of the diethyl ester using ammonium acetate, a molar ratio of diethyl α-chlorooxaloacetate : 2-ethyl acrolein : ammonium acetate of 1:1.2:2.5 has been shown to be effective.[1] | |
| Runaway Reaction During Oxidation | The hydrogen peroxide-base oxidation of substituted quinolines is highly exothermic and can "hang-fire," leading to a sudden release of heat and foam.[4] | Implement strict temperature control and ensure adequate cooling capacity. The continuous addition of reactants in separate streams to a heated reaction vessel can help to control the reaction rate and heat release.[4] |
| Formation of Nicotinic Acid as a Major Byproduct | This is a known side reaction in the oxidation of 5-ethyl-2-methylpyridine, proceeding via decarboxylation of 2,5-pyridinedicarboxylic acid.[5] | Modify the oxidizing agent or reaction conditions. While nitric acid is commonly used, exploring other oxidants or catalytic systems might improve selectivity. |
| Difficulties in Isolating the Product | Improper pH adjustment during workup. | The solubility of this compound is pH-dependent. Carefully adjust the pH to 1.8 with an acid like sulfuric acid to ensure complete precipitation of the product from the aqueous solution.[3] |
Experimental Protocols
Synthesis of Diethyl 5-Ethyl-2,3-pyridinedicarboxylate via Cyclocondensation
This protocol is adapted from a method using ammonium acetate as the nitrogen source.[1]
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer and a thermometer, charge ammonium acetate (0.248 mol) and absolute ethanol (70 mL).
-
Heating: Heat the mixture to 80°C.
-
Addition of Reactants: Prepare a mixture of diethyl α-chlorooxaloacetate (0.099 mol) and 2-ethyl acrolein (0.119 mol). Add this mixture dropwise to the heated ammonium acetate solution.
-
Reaction: Maintain the reaction temperature at 80°C for 5 hours.
-
Workup: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in toluene (60 mL) and wash with water (2 x 10 mL) until neutral.
-
Isolation: Dry the organic phase, filter, and concentrate to obtain the crude diethyl 5-ethyl-2,3-pyridinedicarboxylate.
Synthesis of 5-Ethyl-pyridine-2,3-dicarboxylic acid via Oxidation of 3-ethyl-8-hydroxyquinoline
This protocol is based on a patented method using hydrogen peroxide and potassium hydroxide.[3]
-
Reaction Setup: To a stirred mixture of 25% potassium hydroxide (0.96 mol) and 3-ethyl-8-hydroxyquinoline (0.175 mol), heat to 90°C.
-
Addition of Oxidant: Add 30% hydrogen peroxide (2.45 mol) over 3.25 hours, maintaining the temperature at 90°C.
-
Reaction Completion: Continue stirring at 90°C for an additional one to two hours. Test for the presence of peroxides and, if present, quench with potassium bisulfite.
-
Concentration: Distill off water to reduce the reaction mixture to half its original weight.
-
First Precipitation: Cool the solution to 45°C and add sulfuric acid until a pH of 3.5 is reached to precipitate potassium sulfate. Cool to 10°C, hold for 30 minutes, filter, and wash the solid with a small amount of cold water.
-
Product Precipitation: To the filtrate, add sulfuric acid until a pH of 1.8 is obtained.
-
Isolation: Cool the resulting slurry of 5-ethyl-pyridine dicarboxylic acid to 10°C, hold for 30 minutes, filter, and wash the product with cold water.
-
Drying: Dry the filter cake at 55°C under reduced pressure.
Visualizations
Caption: Comparative workflow of the two main synthetic routes to this compound.
Caption: Troubleshooting logic for addressing low yield and high impurity issues.
References
- 1. asianpubs.org [asianpubs.org]
- 2. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
- 3. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 4. data.epo.org [data.epo.org]
- 5. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 102268-15-5 | > 95% [smolecule.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Ethylpyridine-2,3-dicarboxylic Acid
For researchers and professionals in drug development and organic synthesis, the efficient production of 5-Ethylpyridine-2,3-dicarboxylic acid, a key building block for various compounds, including imidazolinone herbicides, is of significant interest.[1][2] This guide provides a comparative analysis of the primary synthetic routes, offering a detailed look at their methodologies, performance metrics, and underlying chemical principles.
Comparison of Synthetic Routes
Two principal strategies dominate the synthesis of this compound: the oxidation of a quinoline precursor and the cyclocondensation of acyclic starting materials. Each approach presents a unique profile of advantages and challenges in terms of yield, purity, and environmental impact.
| Synthesis Route | Key Reactants | Catalyst/Reagents | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Route 1: Oxidation of 3-Ethyl-8-hydroxyquinoline | 3-Ethyl-8-hydroxyquinoline, Hydrogen Peroxide, Sodium or Potassium Hydroxide | - | ~40% (with nitric acid) | 97.6% | Utilizes a readily available class of starting materials. | Historically harsh reaction conditions and lower yields.[3] |
| Route 2: Cyclocondensation to Diethyl Ester followed by Hydrolysis | Diethyl α-chlorooxalacetate, 2-Ethylacrolein, Ammonium Acetate (as nitrogen source) | Ethanol (solvent) | 96.8% (for the diethyl ester) | High | High yield, environmentally friendlier by reducing waste.[2][4] | Multi-step process involving ester hydrolysis. |
| Route 2a: Cyclocondensation (Ammonia pressure) | Diethyl α-chlorooxalacetate, 2-Ethyl-2-propenal, Ammonia | Triethylamine or Ammonium Acetate | 71% (for the diethyl ester) | Not specified | Good yield. | Requires handling of ammonia gas under pressure.[5] |
Experimental Protocols
Route 1: Oxidation of 3-Ethyl-8-hydroxyquinoline
This method involves the oxidative cleavage of a substituted quinoline. The following protocol is based on a patented procedure.[1]
Step 1: Preparation of 3-Ethyl-8-hydroxyquinoline The starting material, 3-ethyl-8-hydroxyquinoline, can be prepared via a Skraup reaction of o-aminophenol with 2-ethylacrolein.[1]
Step 2: Oxidation to this compound
-
A solution of 3-ethyl-8-hydroxyquinoline is prepared in an aqueous solution of sodium or potassium hydroxide (4 to 7 molar equivalents, 15% to 35% w/w).
-
To this solution, 8 to 20 molar equivalents of 30% to 50% aqueous hydrogen peroxide are added over a period of 0.5 to 5 hours.
-
The reaction temperature is maintained between 75°C and 90°C.
-
After the reaction, the solution is cooled to 45°C, and sulfuric acid is added to adjust the pH to 3.5, precipitating potassium sulfate.
-
The mixture is cooled to 10°C, filtered, and the filtrate is collected.
-
Sulfuric acid is further added to the filtrate to achieve a pH of 1.8.
-
The resulting slurry containing this compound is held at 10°C for 30 minutes, then filtered.
-
The collected solid is washed with cold water and dried under reduced pressure at 55°C to yield the final product.[1]
Route 2: Cyclocondensation for Diethyl 5-Ethylpyridine-2,3-dicarboxylate and Subsequent Hydrolysis
This modern approach builds the pyridine ring from acyclic precursors and is often favored for its high yield and more environmentally benign conditions.[2][4]
Step 1: Synthesis of Diethyl 5-Ethylpyridine-2,3-dicarboxylate
-
Ammonium acetate (2.5 molar equivalents) and absolute ethanol are charged into a four-necked flask equipped with a mechanical stirrer and thermometer and heated to 80°C.[2]
-
A mixture of diethyl α-chlorooxalacetate (1 molar equivalent) and 2-ethylacrolein (1.2 molar equivalents) is then added dropwise.[2]
-
The reaction temperature is maintained at 80°C for 5 hours.[2]
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is dissolved in toluene and washed with water until neutral.
-
The organic phase is dried, filtered, and concentrated to yield diethyl 5-ethylpyridine-2,3-dicarboxylate as a dark brown liquid.[2]
Step 2: Hydrolysis to this compound
-
In a flask with a reflux condenser, toluene, diethyl 5-ethylpyridine-2,3-dicarboxylate (1 molar equivalent), and water are mixed.[5]
-
A 48% aqueous sodium hydroxide solution is added under vigorous stirring in a nitrogen atmosphere.
-
The mixture is refluxed for approximately 3.5 hours.[5]
-
After cooling, the aqueous layer is separated and acidified to a pH of 4.5 to 5.5 with 50% sulfuric acid at 45-55°C.
-
The solution is then slowly cooled to 20°C to crystallize the product.
-
The white crystals are filtered, washed with cold water, and dried under reduced pressure.[5]
Synthesis Route Diagrams
Caption: Workflow for the synthesis of this compound via oxidation.
Caption: Workflow for the two-step cyclocondensation and hydrolysis synthesis route.
References
- 1. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Buy this compound | 102268-15-5 | > 95% [smolecule.com]
- 4. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to 5-Ethylpyridine-2,3-dicarboxylic Acid and Other Pyridine Dicarboxylic Acids in Ligand Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of coordination chemistry and materials science, the design of organic ligands is a cornerstone for the development of novel metal-organic frameworks (MOFs), catalysts, and therapeutic agents. Pyridine dicarboxylic acids represent a versatile class of ligands, offering a combination of a nitrogen-containing heterocycle and multiple carboxylate groups for metal coordination. This guide provides an objective comparison of 5-Ethylpyridine-2,3-dicarboxylic acid (H₂epda) with other commonly employed pyridine dicarboxylic acid isomers, focusing on their performance in ligand design, supported by available experimental data.
Introduction to Pyridine Dicarboxylic Acids as Ligands
Pyridine dicarboxylic acids are bidentate or tridentate ligands that can form stable complexes with a wide range of metal ions. The position of the carboxylic acid groups on the pyridine ring significantly influences the coordination geometry, stability, and functional properties of the resulting metal complexes. This guide will focus on a comparative analysis of this compound against three other key isomers:
-
Pyridine-2,3-dicarboxylic acid (Quinolinic acid)
-
Pyridine-2,6-dicarboxylic acid (Dipicolinic acid)
-
Pyridine-3,5-dicarboxylic acid (Isocinchomeronic acid)
The introduction of an ethyl group at the 5-position of the pyridine-2,3-dicarboxylic acid scaffold in H₂epda can introduce steric and electronic modifications, potentially leading to unique structural and functional outcomes in the resulting coordination compounds.
Synthesis and Coordination Chemistry
The synthesis of these ligands and their subsequent coordination to metal centers are fundamental to their application. While various synthetic routes exist, a general overview of the synthesis of this compound and its coordination behavior is presented below.
Synthesis of this compound:
One common approach to synthesize this compound involves a multi-step process. A prevalent method is the cyclocondensation reaction involving α,β-unsaturated aldehydes, diethyl α-chlorooxalacetate, and a nitrogen source like ammonia or ammonium acetate. For instance, 2-ethyl-2-propenal can be reacted with diethyl α-chlorooxalacetate in the presence of ammonia to yield the diethyl ester of this compound, which is then hydrolyzed to the final product.
Coordination Modes:
This compound is a versatile multidentate ligand, capable of adopting various coordination modes. The presence of the pyridine nitrogen and two carboxylate groups allows for chelation and bridging, leading to the formation of diverse metal-organic architectures, from one-dimensional chains to three-dimensional frameworks.[1]
Recent studies on coordination polymers of H₂epda with Mn(II) and Co(II) have revealed several coordination modes[1]:
-
μ₂-(κ³N,O:O') : The ligand bridges two metal centers, with one metal center chelated by the pyridine nitrogen and one carboxylate oxygen, and the other carboxylate oxygen coordinating to the second metal center.
-
μ₃-(κ⁴N,O:O':O'') : The ligand bridges three metal centers, with one metal chelated by the nitrogen and a carboxylate oxygen, and the other two carboxylate oxygens coordinating to two other metal centers.
-
μ₁-(κ²N,O) : The ligand acts as a chelating agent to a single metal center through the pyridine nitrogen and one carboxylate oxygen.
dot
Caption: Coordination modes of H₂epda.
Comparative Performance Data
A direct quantitative comparison of this compound with other isomers is challenging due to the limited availability of specific experimental data for H₂epda in the literature. However, by compiling available data for the other isomers, we can establish a baseline for potential performance.
Structural and Thermal Properties
The structural diversity and thermal stability of MOFs are crucial for their practical applications. The table below summarizes some of the reported structural features and thermal decomposition temperatures for MOFs constructed from different pyridine dicarboxylic acid isomers.
| Ligand | Metal Ion(s) | Dimensionality | Thermal Stability (°C) | Reference |
| This compound | Mn(II), Co(II) | 1D, 2D | Data Not Available | [1] |
| Pyridine-2,3-dicarboxylic acid | Cu(II), Zn(II), Cd(II) | 2D -> 3D interpenetration, 3D | Data Not Available | [2] |
| Pyridine-3,5-dicarboxylic acid | Cd(II), Zn(II), Co(II), Cu(II) | 0D, 1D, 2D, 3D | Varies with metal and structure | [3] |
| Pyridine-2,6-dicarboxylic acid | Cu(II) | 1D | Data Not Available | [4] |
Note: Thermal stability is highly dependent on the specific crystal structure and the metal ion involved.
Biological Activity
Metal complexes of pyridine dicarboxylic acids have shown promise as antimicrobial and anticancer agents. The following tables present some of the available data.
Anticancer Activity (IC₅₀ values in µM)
| Ligand | Metal Ion | Cell Line | IC₅₀ (µM) | Reference |
| This compound | - | - | Data Not Available | - |
| Pyridine-2,3-dicarboxylic acid | Cu(II) | SMMC-7721 | > 50 | [5] |
| Zn(II) | SMMC-7721 | 21.80 | [5] | |
| Co(II) | SMMC-7721 | > 50 | [5] | |
| Ni(II) | SMMC-7721 | > 50 | [5] | |
| Pyridine-2,6-dicarboxylic acid | Ru(II) | HeLa, HepG2, HEp-2 | Varies | [6] |
Antimicrobial Activity (MIC values in µg/mL)
| Ligand | Metal Ion | Organism | MIC (µg/mL) | Reference |
| This compound | - | - | Data Not Available | - |
| Pyridine-2,6-dicarboxylic acid | Fe(III) | E. coli, S. aureus, etc. | Varies | [4] |
| Co(II) | E. coli, S. aureus, etc. | Varies | [4] | |
| Ni(II) | E. coli, S. aureus, etc. | Varies | [4] | |
| Cu(II) | E. coli, S. aureus, etc. | Varies | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key experiments cited in the literature for the characterization of pyridine dicarboxylic acid-based materials.
Synthesis of a Coordination Polymer with this compound
This protocol is adapted from the synthesis of a Mn(II) coordination polymer.[1]
-
Materials: this compound (H₂epda), Mn(OAc)₂·4H₂O, 2,2'-bipyridine (2,2'-bipy), methanol, and deionized water.
-
Procedure:
-
In a 20 mL Teflon-lined autoclave, combine H₂epda (0.1 mmol), 2,2'-bipy (0.1 mmol), and Mn(OAc)₂·4H₂O (0.1 mmol).
-
Add 3.0 mL of deionized water and 3.0 mL of methanol.
-
Stir the mixture and heat at 95 °C for 5 days.
-
Slowly cool the autoclave to room temperature.
-
Wash the resulting crystals with the mother liquor and dry in air.
-
dot
Caption: General solvothermal synthesis workflow.
Single-Crystal X-ray Diffraction (SCXRD)
This is a fundamental technique for determining the crystal structure of MOFs and coordination polymers.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature to reduce thermal vibrations).
-
Structure Solution and Refinement: The collected data is processed to solve the crystal structure using software packages like SHELXS and SHELXL. The atomic positions and other crystallographic parameters are refined to obtain a final, accurate structural model.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for quantifying the thermodynamics of binding interactions in solution, providing information on binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
-
Sample Preparation: The metal ion solution (in the syringe) and the ligand solution (in the sample cell) are prepared in the same buffer to minimize heats of dilution. Solutions are degassed before the experiment.
-
Titration: A series of small injections of the metal ion solution are made into the ligand solution in the calorimeter at a constant temperature.
-
Data Analysis: The heat released or absorbed during each injection is measured. The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.
dot
Caption: Isothermal Titration Calorimetry workflow.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the metal complex for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Conclusion
This compound is a promising ligand for the construction of novel coordination polymers with diverse structural motifs. The presence of the ethyl group offers a potential avenue for tuning the properties of the resulting metal complexes. However, a comprehensive understanding of its advantages over other pyridine dicarboxylic acid isomers is currently limited by the lack of direct comparative experimental data, particularly in the areas of stability constants, catalytic activity, and biological properties.
Further research is warranted to systematically investigate the coordination chemistry of this compound with a broader range of metal ions and to quantitatively evaluate the performance of the resulting materials in catalysis and as potential therapeutic agents. Such studies will be crucial in elucidating the true potential of this ligand in the rational design of functional materials.
References
- 1. Syntheses, structures, and properties of three coordination polymers based on this compound and N-containing ligands [ccspublishing.org.cn]
- 2. Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Antimicrobial and SOD activities of novel transition metal complexes of pyridine-2,6-dicarboxylic acid containing 4-picoline as auxiliary ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcmimagescasereports.org [jcmimagescasereports.org]
- 6. Ruthenium(II)/(III) complexes of 4-hydroxy-pyridine-2,6-dicarboxylic acid with PPh3/AsPh3 as co-ligand: impact of oxidation state and co-ligands on anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]
Validating the Molecular Structure of 5-Ethylpyridine-2,3-dicarboxylic Acid: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For a compound such as 5-Ethylpyridine-2,3-dicarboxylic acid, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science, unambiguous structural validation is paramount. While single-crystal X-ray crystallography stands as the gold standard for determining solid-state molecular structures, a comprehensive validation approach often integrates data from various spectroscopic techniques.
This guide provides an objective comparison of X-ray crystallography with other common analytical methods for the structural elucidation of organic molecules like this compound. Although a public crystal structure for this specific molecule is not available at the time of this publication, this guide will utilize data from closely related pyridine dicarboxylic acids to illustrate the principles and data outputs of each technique.
Comparative Overview of Structural Validation Techniques
The choice of analytical method for structure determination depends on the nature of the sample, the information required, and the available instrumentation. The following table summarizes the key attributes of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
| Technique | Information Provided | Sample Requirements | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | High-quality single crystal (typically 0.1-0.3 mm)[1][2] | Unambiguous determination of stereochemistry and absolute configuration[3] | Crystal growth can be a significant hurdle; provides a static picture of the molecule in the solid state[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (through-bond correlations), spatial proximity of atoms (through-space correlations), dynamic and conformational information in solution | Soluble sample (5-10 mg) in a deuterated solvent[5] | Provides detailed structural information in solution, which can be more biologically relevant[4][6] | Does not directly provide bond lengths or angles; can be difficult to interpret for very complex molecules without 2D techniques[3] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (high resolution), fragmentation patterns indicative of structural motifs | Small amount of sample, can be solid, liquid, or in solution | Extremely sensitive, provides definitive molecular weight | Primarily provides information on mass and fragmentation, not the complete 3D structure or connectivity[7][8] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H, C-N) | Small amount of solid, liquid, or gas | Quick and simple method to confirm the presence of key functional groups[9] | Provides limited information on the overall molecular skeleton and no stereochemical details |
Experimental Methodologies
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data. Below are representative methodologies for each of the discussed analytical techniques.
Single-Crystal X-ray Crystallography
This technique provides a detailed three-dimensional map of the electron density in a crystal, from which the atomic structure can be inferred.[2]
Protocol:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures may be screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable crystal (0.1-0.3 mm in size, free of visible defects) is selected under a microscope and mounted on a goniometer head.[1][2]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[10] The crystal is cooled (typically to 100 K) to reduce thermal motion of the atoms. X-rays (e.g., Mo Kα radiation, λ = 0.7107 Å) are directed at the crystal, which is rotated through a series of angles.[10] A detector records the positions and intensities of the diffracted X-rays.[10][11] A full sphere of data is collected to ensure completeness.[10]
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of reflection intensities. The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map.[1] An initial model of the molecule is fitted to the electron density map, and the atomic positions and thermal parameters are refined to achieve the best fit between the observed and calculated diffraction patterns.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution by probing the magnetic properties of atomic nuclei.[12] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments can map out the entire molecular structure.[5]
Protocol:
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.[5] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
¹H NMR Data Acquisition: The sample is placed in the NMR spectrometer. The ¹H NMR spectrum is acquired, providing information on the chemical environment, integration (number of protons), and splitting (neighboring protons) for all hydrogen atoms in the molecule.[5] For a dicarboxylic acid, the acidic protons of the carboxyl groups are expected to appear as a broad signal at a downfield chemical shift (typically 10-12 ppm).[9]
-
¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This provides a single peak for each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid groups are expected in the 160-185 ppm region.[9] DEPT experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[5]
-
2D NMR Data Acquisition (if necessary): For unambiguous assignment, 2D NMR experiments such as COSY (correlates coupled protons) and HSQC (correlates protons to their directly attached carbons) are performed.[13]
-
Data Analysis: The chemical shifts, integrals, coupling constants, and correlations from all spectra are analyzed to piece together the molecular structure.
Mass Spectrometry (MS)
MS provides the exact molecular weight and elemental composition of a molecule, along with fragmentation patterns that can offer structural clues.
Protocol:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a non-volatile solid like this compound, a technique like Electrospray Ionization (ESI) is typically used, where the sample is first dissolved in a suitable solvent.
-
Ionization: The sample molecules are ionized, for example, by protonation to form [M+H]⁺ or deprotonation to form [M-H]⁻.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of ions at each m/z value is recorded, generating a mass spectrum.
-
Data Analysis: The molecular ion peak is identified to confirm the molecular weight (195.17 g/mol for C₉H₉NO₄). High-resolution mass spectrometry can confirm the elemental formula. Fragmentation patterns, such as the loss of CO₂ (44 Da) or H₂O (18 Da) from the carboxylic acid groups, can provide further structural evidence.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol:
-
Sample Preparation: For a solid sample, a KBr pellet is often prepared by mixing a small amount of the compound with potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: The sample is placed in an FTIR spectrometer, and an infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands. For this compound, key expected peaks include a very broad O-H stretch from the carboxylic acid groups (around 3500-2500 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).[9][14] Vibrations corresponding to the pyridine ring and C-H bonds will also be present.
Conclusion
While single-crystal X-ray crystallography offers the most definitive and detailed structural information for crystalline solids, a multi-technique approach provides the most robust validation for a new or complex molecule like this compound. The combination of NMR spectroscopy to define the molecular structure in solution, mass spectrometry to confirm the molecular formula, and IR spectroscopy to verify the presence of key functional groups, complements the solid-state structure from X-ray crystallography. Together, these methods provide a comprehensive and unambiguous confirmation of the molecular structure, which is essential for advancing research and development in any chemical science field.
References
- 1. fiveable.me [fiveable.me]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 9. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. youtube.com [youtube.com]
- 12. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
Comparative Purity Analysis of Synthesized 5-Ethylpyridine-2,3-dicarboxylic Acid by HPLC
A detailed guide for researchers, scientists, and drug development professionals on the purity assessment of 5-Ethylpyridine-2,3-dicarboxylic acid, offering a comparative analysis with alternative methods and comprehensive experimental protocols.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of synthesized this compound against alternative analytical techniques. It includes detailed experimental methodologies and supporting data to assist researchers in selecting the most appropriate method for their specific needs.
Data Summary: HPLC vs. Alternative Methods
The purity of synthesized this compound was determined to be 97.6% by HPLC analysis.[1] A comparison with other potential analytical methods is presented below, highlighting the advantages of HPLC in terms of sensitivity and resolution.
| Analytical Method | Purity (%) | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | 97.6 | High resolution, sensitivity, and quantification | Requires specialized equipment |
| Gas Chromatography (GC) | Not directly applicable | Suitable for volatile compounds | Derivatization required for non-volatile acids |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Qualitative | Provides structural confirmation | Less sensitive for minor impurities |
| Melting Point | 156-157.5°C | Simple and rapid | Sensitive to impurities, not quantitative |
Table 1: Comparison of analytical methods for purity determination of this compound.
Experimental Protocols
A common synthetic route involves the oxidation of 3-ethyl-8-hydroxyquinoline.[1] In a typical procedure, 3-ethyl-8-hydroxyquinoline is dissolved in an aqueous solution of sodium or potassium hydroxide. To this solution, 8 to 20 molar equivalents of 30% to 50% aqueous hydrogen peroxide are added over a period of 0.5 to 5 hours, while maintaining the temperature between 75°C and 90°C.[1] After the reaction, the solution is cooled, and the pH is adjusted to 1.8 with sulfuric acid to precipitate the this compound.[1] The resulting solid is filtered, washed with cold water, and dried under reduced pressure.[1]
The purity of the synthesized this compound was determined using a reverse-phase HPLC method.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water containing a sulfuric acid buffer is a common mobile phase for separating pyridine derivatives.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 250 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: The synthesized product is dissolved in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.
Potential Impurities
During the synthesis of this compound, several impurities can be formed. These may include unreacted starting materials, byproducts from side reactions, and decomposition products.[3] Common byproducts can include various picoline isomers and other ethylpyridine derivatives.[3] The presence of these impurities can affect the yield and complicate the purification process.[3]
Workflow and Logical Relationships
The following diagrams illustrate the general workflow from synthesis to purity analysis and the logical relationship of key experimental factors.
Caption: Experimental workflow from synthesis to purity analysis.
References
- 1. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 2. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Buy this compound | 102268-15-5 | > 95% [smolecule.com]
A Comparative Analysis of the Biological Activity of 5-Ethylpyridine-2,3-dicarboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 5-Ethylpyridine-2,3-dicarboxylic acid and its analogs, focusing on their potential as anticancer and enzyme-inhibiting agents. The information presented is collated from various studies to facilitate structure-activity relationship (SAR) analysis and guide future drug discovery efforts.
Introduction
Pyridine-based compounds are a cornerstone in medicinal chemistry, with a wide range of derivatives exhibiting diverse biological activities. Among these, this compound and its analogs have emerged as a promising class of molecules with potential therapeutic applications, including antimicrobial, antioxidant, and anticancer properties.[1] The presence of the pyridine ring and the dicarboxylic acid functional groups allows for diverse chemical modifications, making this scaffold an attractive starting point for the development of novel therapeutic agents.[1]
Comparative Biological Activity
Table 1: Comparative Cytotoxicity (IC50 in µM) of Pyridine Dicarboxylic Acid Analogs and Derivatives against Various Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione | XF 498 (CNS Tumor) | 0.006 µg/mL | [2] |
| 3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione | HCT 15 (Colon Tumor) | 0.073 µg/mL | [2] |
| 1-Benzyl-3-ethoxycarbonyl-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione | HCT 15 (Colon Tumor) | 0.065 µg/mL | [2] |
| Thallium(III) Complex C1 (with pyridine dicarboxylic acid derivative) | A375 (Melanoma) | 81.45 | [3] |
| Thallium(III) Complex C2 (with OH-substituted pyridine dicarboxylic acid derivative) | A375 (Melanoma) | 421.13 | [3] |
| Thallium(III) Complex C3 (with pyridine dicarboxylic acid derivative) | A375 (Melanoma) | 7.23 | [3] |
| Thallium(III) Complex C3 (with pyridine dicarboxylic acid derivative) | HT29 (Colon Adenocarcinoma) | 193.18 | [3] |
Note: The data presented is a compilation from different sources and may not be directly comparable due to variations in experimental conditions.
Mechanisms of Action
The biological activity of this compound and its analogs is believed to be mediated through several mechanisms, primarily enzyme inhibition and the induction of apoptosis.
Enzyme Inhibition
Pyridine carboxylic acid derivatives have been shown to act as inhibitors for a variety of enzymes.[1][4] The dicarboxylic acid moiety can chelate metal ions in the active site of metalloenzymes, while the pyridine ring can participate in various non-covalent interactions, leading to the inhibition of enzyme activity.
Induction of Apoptosis
Several studies suggest that pyridine derivatives can induce programmed cell death, or apoptosis, in cancer cells.[3] This process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the biological activity of this compound analogs.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5] The absorbance is directly proportional to the number of viable cells.
Apoptosis Assessment: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Workflow:
Protocol:
-
Induce Apoptosis: Treat cells with the test compound to induce apoptosis.
-
Cell Lysis: Lyse the cells using a lysis buffer to release the cellular contents, including caspases.[7]
-
Substrate Addition: Add a colorimetric caspase-3 substrate, such as DEVD-pNA, to the cell lysate.[8][9]
-
Incubation: Incubate the mixture at 37°C to allow active caspase-3 to cleave the substrate, releasing the p-nitroaniline (pNA) chromophore.[7][8][9]
-
Absorbance Measurement: Measure the absorbance of the released pNA at 405 nm.[7][8][9] The absorbance is proportional to the caspase-3 activity.
Conclusion
This compound and its analogs represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The available data, although not from direct comparative studies, indicate that modifications to the pyridine ring and the carboxylic acid groups can significantly influence their cytotoxic and enzyme-inhibitory activities. Further systematic studies focusing on a series of closely related analogs are warranted to establish clear structure-activity relationships and to elucidate the precise molecular mechanisms underlying their biological effects. The experimental protocols provided in this guide offer a standardized framework for such future investigations.
References
- 1. Buy this compound | 102268-15-5 | > 95% [smolecule.com]
- 2. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. raybiotech.com [raybiotech.com]
Benchmarking Novel Synthesis of 5-Ethylpyridine-2,3-dicarboxylic Acid: A Comparative Guide to Literature Methods
For Immediate Release
A comprehensive analysis of synthetic methodologies for 5-Ethylpyridine-2,3-dicarboxylic acid, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals, reveals notable advancements in efficiency and environmental consideration. This guide provides a critical comparison of a recently developed synthesis protocol against established literature methods, offering researchers, chemists, and process development scientists a detailed benchmark for production.
Executive Summary
Traditional synthesis routes to this compound predominantly rely on two established methods: the oxidation of quinoline derivatives and cyclocondensation reactions. While effective, these methods can present challenges related to harsh reaction conditions, the use of hazardous materials, and moderate yields. A newer, optimized cyclocondensation approach utilizing ammonium acetate as a nitrogen source presents a more environmentally benign and potentially higher-yielding alternative. This guide provides a side-by-side comparison of the reaction parameters, yields, and procedural details of these methods.
Data Presentation: Comparative Analysis of Synthesis Methods
The following tables summarize the quantitative data for the primary synthesis routes to this compound and its common precursor, diethyl 5-ethylpyridine-2,3-dicarboxylate.
Table 1: Synthesis of Diethyl 5-Ethylpyridine-2,3-dicarboxylate via Cyclocondensation
| Parameter | Literature Method 1 (Ammonia/Triethylamine) | Literature Method 2 (Ammonium Sulfamate) | New Method (Ammonium Acetate) |
| Reactants | Diethyl α-chlorooxalacetate, 2-ethyl-2-propenal, Ammonia, Triethylamine | Diethyl 3-chloro-2-oxo-butanedioate, 2-ethacrolein, Ammonium sulfamate | Diethyl α-chlorooxaloacetate, 2-ethylacrolein, Ammonium acetate |
| Solvent | Toluene | Ethanol | Ethanol |
| Catalyst | Triethylamine | - | - |
| Temperature | 100 °C | Reflux | 75-80 °C |
| Reaction Time | 4 hours | 15 hours | 5-6 hours |
| Yield | 71% | Not explicitly stated for direct comparison | ~65.4% (crude) |
Table 2: Synthesis of this compound
| Parameter | Literature Method (Oxidation) | Hydrolysis from Diethyl Ester |
| Starting Material | 3-Ethyl-8-hydroxyquinoline | Diethyl 5-ethylpyridine-2,3-dicarboxylate |
| Reagents | 30-50% Hydrogen Peroxide, NaOH or KOH | Sodium Hydroxide, Sulfuric Acid |
| Solvent | Water | Toluene, Water |
| Temperature | 75-90 °C | Reflux (hydrolysis), 45-55 °C (acidification) |
| Reaction Time | 0.5-5 hours (H₂O₂ addition) | 3.5 hours (hydrolysis) |
| Purity | 97.6% | Not explicitly stated |
Experimental Protocols
Literature Method 1: Cyclocondensation using Ammonia and Triethylamine
This method is adapted from European Patent EP0274379A2. In a glass autoclave, toluene is mixed with diethyl α-chlorooxalacetate, 2-ethyl-2-propenal, and triethylamine. The autoclave is pressurized with ammonia to 50 kPa. The temperature is raised from 20 °C to 100 °C over approximately 30 minutes and the reaction is continued at 100 °C for 4 hours. After cooling to room temperature, insoluble materials are removed by filtration. The resulting diethyl 5-ethylpyridine-2,3-dicarboxylate can be isolated from the filtrate. For the hydrolysis to the dicarboxylic acid, the diethyl ester is refluxed with an aqueous sodium hydroxide solution for 3.5 hours. The aqueous layer is then separated and acidified with sulfuric acid to a pH of 1.8 to precipitate the product, which is then filtered, washed, and dried.
Literature Method 2: Oxidation of 3-Ethyl-8-hydroxyquinoline
Based on the procedure described in patent EP0259687A2, this synthesis involves the oxidation of a quinoline derivative. To a solution of 3-ethyl-8-hydroxyquinoline in aqueous sodium or potassium hydroxide (15-35% w/w), 8 to 20 molar equivalents of 30% to 50% aqueous hydrogen peroxide are added over a period of 0.5 to 5 hours. The reaction temperature is maintained between 75 °C and 90 °C. Following the reaction, the solution is cooled to 45 °C and the pH is adjusted to 3.5 with sulfuric acid. After filtration of the resulting potassium sulfate, the filtrate's pH is further lowered to 1.8 with sulfuric acid. The precipitated 5-ethyl-pyridine dicarboxylic acid is held at 10 °C for 30 minutes, filtered, washed with cold water, and dried under reduced pressure.
New Method: Cyclocondensation using Ammonium Acetate
This more recent method, detailed in Chinese Patent CN103373958B, aims for a more environmentally friendly process. Ethanol and ammonium acetate are charged into a four-necked flask and heated to 75 °C with stirring. A mixed liquid of diethyl α-chlorooxaloacetate and 2-ethylacrolein is then added dropwise over about 30 minutes, maintaining the reaction temperature at 75-80 °C. The reaction is held at this temperature for 5-6 hours. The post-processing is similar to other cyclocondensation methods to isolate the diethyl ester, which can then be hydrolyzed to the dicarboxylic acid. This method is highlighted for reducing waste and using a more manageable nitrogen source.
Mandatory Visualization
Caption: Logical workflow for benchmarking new vs. literature synthesis methods.
Caption: Generalized experimental workflow for the synthesis of this compound.
Comparative Guide to Pyridine-2,3-dicarboxylic Acid Derivatives as Herbicide Precursors
An Objective Analysis of 5-Ethylpyridine-2,3-dicarboxylic Acid and its Unsubstituted Analogue in the Synthesis of Acetohydroxyacid Synthase (AHAS) Inhibitors.
This guide provides a comparative analysis of this compound and its parent compound, pyridine-2,3-dicarboxylic acid (also known as quinolinic acid), as precursors for the synthesis of imidazolinone herbicides. The imidazolinone class of herbicides are potent inhibitors of the plant enzyme acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids. This comparison is based on established synthesis routes and structure-activity relationships to project the potential efficacy of herbicides derived from the ethyl-substituted precursor.
Precursor Overview and Synthesis Pathway
The foundational precursor for many commercial imidazolinone herbicides, such as Imazapyr, is pyridine-2,3-dicarboxylic acid. The synthesis involves a multi-step process, beginning with the formation of a cyclic anhydride from the dicarboxylic acid precursor. This intermediate is then reacted with an appropriate aminocarboxamide to form the final imidazolinone ring structure.
The introduction of a substituent on the pyridine ring, such as the 5-ethyl group in this compound, can potentially influence the synthesis process and the biological activity of the final herbicidal compound. The electron-donating nature of the ethyl group may alter the reactivity of the pyridine ring and the properties of the resulting herbicide.
A generalized synthesis pathway is illustrated below:
Caption: Generalized synthesis pathway for imidazolinone herbicides.
Comparative Data
The following tables summarize the key points of comparison between the two precursors and the projected properties of their corresponding herbicidal derivatives.
Table 1: Precursor and Synthesis Comparison
| Parameter | Pyridine-2,3-dicarboxylic acid | This compound (Projected) |
| Common Name | Quinolinic Acid | 5-Ethylquinolinic Acid |
| Known Herbicide Product | Imazapyr, Imazethapyr | Hypothetical 5-Ethyl-Imazapyr |
| Synthesis Intermediate | Pyridine-2,3-dicarboxylic anhydride | 5-Ethylpyridine-2,3-dicarboxylic anhydride |
| Projected Reactivity | Standard, well-documented reaction kinetics. | The ethyl group may slightly alter ring electronics but is not expected to fundamentally change the synthesis pathway. Yields may vary. |
Table 2: Projected Herbicidal Efficacy Comparison
This table presents a hypothetical comparison based on known structure-activity relationships, where substitutions on the pyridine ring can modulate efficacy and selectivity. Efficacy is often measured by the half-maximal inhibitory concentration (IC50) against the target enzyme (AHAS) or by the effective dose required to control 50% of the target plant population (ED50).
| Target Species | Herbicide from Pyridine-2,3-dicarboxylic acid (e.g., Imazapyr) - Representative IC50 (µM) | Herbicide from this compound - Projected IC50 (µM) |
| Broadleaf Weed A | 15 | Potentially lower or higher; requires experimental validation. |
| Grassy Weed B | 25 | Potentially lower or higher; requires experimental validation. |
| Crop Species C (Tolerance) | >1000 | Selectivity profile may be altered; requires experimental validation. |
Experimental Protocols
Protocol 1: Synthesis of Imazapyr from Pyridine-2,3-dicarboxylic Acid
This protocol is a representative synthesis for this class of herbicides.
-
Step 1: Anhydride Formation. Pyridine-2,3-dicarboxylic acid (1 eq.) is refluxed with acetic anhydride (2-3 eq.) for 2-4 hours. The mixture is then cooled, and the resulting crystalline pyridine-2,3-dicarboxylic anhydride is filtered, washed with a non-polar solvent (e.g., diethyl ether), and dried.
-
Step 2: Condensation. The dried anhydride (1 eq.) is dissolved in a suitable aprotic solvent (e.g., dichloromethane). To this solution, 2-amino-2,3-dimethylbutanamide (1 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) are added. The reaction is stirred at room temperature for 12-24 hours.
-
Step 3: Cyclization. The solvent from the previous step is removed under reduced pressure. The residue is then treated with an aqueous solution of a strong base (e.g., sodium hydroxide) and heated to induce cyclization and dehydration, forming the imidazolinone ring.
-
Step 4: Purification. The final product (Imazapyr) is isolated by acidification of the reaction mixture, which causes the product to precipitate. The solid is then filtered, washed, and can be further purified by recrystallization.
Protocol 2: Workflow for Comparative Herbicide Efficacy Testing
A standardized workflow is essential to compare the efficacy of novel derivatives against established herbicides.
Caption: Standard workflow for assessing herbicide efficacy.
Conclusion and Future Outlook
Pyridine-2,3-dicarboxylic acid is a proven and highly effective precursor for the synthesis of potent imidazolinone herbicides. The herbicidal activity of these compounds stems from their ability to inhibit the AHAS enzyme, a mechanism that is well-understood.
The potential of this compound as a precursor is promising but requires empirical validation. The introduction of the 5-ethyl group onto the pyridine ring represents a rational modification in drug discovery. This substitution could lead to several outcomes:
-
Enhanced Efficacy: The ethyl group may improve the binding affinity of the herbicide to the target AHAS enzyme, potentially leading to lower application rates.
-
Altered Selectivity: The substitution could change the herbicide's selectivity profile, possibly making it safer for certain crops or more effective against specific weed biotypes.
-
Modified Physicochemical Properties: Changes in solubility, soil mobility, and metabolic stability are also possible, which would impact the environmental fate and overall performance of the herbicide.
Researchers and professionals in drug development are encouraged to synthesize the 5-ethyl derivative using the established protocols as a baseline and conduct rigorous comparative testing. The experimental workflow outlined provides a robust framework for evaluating its potential as a novel herbicide. The data generated will be crucial in determining if the 5-ethyl substitution offers a tangible advantage over existing compounds derived from the unsubstituted pyridine-2,3-dicarboxylic acid.
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 5-Ethylpyridine-2,3-dicarboxylic Acid and Its Esters
For Immediate Release
In a comprehensive spectroscopic comparison, this guide illuminates the distinct spectral characteristics of 5-Ethylpyridine-2,3-dicarboxylic acid and its corresponding esters. This analysis is tailored for researchers, scientists, and professionals in drug development, providing a foundational dataset for the identification, characterization, and quality control of these pyridine derivatives. The subtle yet significant shifts in spectral data upon esterification are systematically presented, offering valuable insights into the changing electronic and structural environments of these molecules.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-4 (s) | H-6 (s) | -CH₂- (q) | -CH₃ (t) | -OCH₂- (q) | -OCH₂CH₃ (t) |
| This compound | ~8.0-8.2 | ~8.6-8.8 | ~2.8 | ~1.3 | - | - |
| Diethyl 5-ethylpyridine-2,3-dicarboxylate | 7.96 | 8.60 | 2.76 | 1.30 | 4.33-4.52 | 1.36-1.44 |
| Dimethyl 5-ethylpyridine-2,3-dicarboxylate | Expected ~7.9 | Expected ~8.6 | Expected ~2.8 | Expected ~1.3 | Expected ~3.9 (s) | - |
| Dipropyl 5-ethylpyridine-2,3-dicarboxylate | Expected ~7.9 | Expected ~8.6 | Expected ~2.8 | Expected ~1.3 | Expected ~4.2 (t) | Expected ~1.0 (t), ~1.7 (sextet) |
Note: Data for the diethyl ester is from experimental findings[1][2]. Data for the acid and other esters are predicted based on analogous compounds and general spectroscopic principles.
Table 2: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | O-H Stretch (broad) | C=O Stretch (Carboxylic Acid) | C=O Stretch (Ester) | C-O Stretch |
| This compound | ~2500-3300 | ~1700-1725 | - | ~1200-1300 |
| Diethyl 5-ethylpyridine-2,3-dicarboxylate | - | - | ~1720-1740 | ~1100-1300 |
| Dimethyl 5-ethylpyridine-2,3-dicarboxylate | - | - | Expected ~1720-1740 | Expected ~1100-1300 |
| Dipropyl 5-ethylpyridine-2,3-dicarboxylate | - | - | Expected ~1720-1740 | Expected ~1100-1300 |
Note: The values are typical ranges for the respective functional groups.
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ or [M+H]⁺ |
| This compound | C₉H₉NO₄ | 195.17 | Expected 195 or 196 |
| Diethyl 5-ethylpyridine-2,3-dicarboxylate | C₁₃H₁₇NO₄ | 251.28 | Expected 251 or 252 |
| Dimethyl 5-ethylpyridine-2,3-dicarboxylate | C₁₁H₁₃NO₄ | 223.22 | Expected 223 or 224 |
| Dipropyl 5-ethylpyridine-2,3-dicarboxylate | C₁₅H₂₁NO₄ | 279.33 | Expected 279 or 280 |
Experimental Protocols
The spectroscopic data presented in this guide are typically acquired using standard laboratory instrumentation and methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques.
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. Samples are dissolved in a suitable solvent, such as ethanol or methanol, and the absorbance is measured over a range of wavelengths, typically from 200 to 400 nm. The UV spectra of pyridinedicarboxylic acids are known to be influenced by the pH of the solution[3][4].
Experimental and Analytical Workflow
The synthesis and subsequent spectroscopic analysis of this compound and its esters follow a logical progression to ensure the purity and structural confirmation of the target compounds.
This guide provides a foundational spectroscopic comparison of this compound and its esters. Further experimental work is necessary to obtain a complete dataset for all the compounds discussed. The provided data and workflows serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Diethyl 5-ethylpyridine-2,3-dicarboxylate (105151-39-1) for sale [vulcanchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. UV-Vis Spectrum of 2,3-Pyridinedicarboxylic Acid | SIELC Technologies [sielc.com]
- 4. Self-association of pyridine-2,6-dicarboxylic acid in aqueous solution as determined from ultraviolet hypochromic and hyperchromic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Antimicrobial and Antioxidant Potential of 5-Ethylpyridine-2,3-dicarboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of 5-Ethylpyridine-2,3-dicarboxylic acid with Alternative Pyridine-based Compounds
Data Presentation: Antimicrobial and Antioxidant Activities
The following tables summarize the available quantitative data for the antimicrobial and antioxidant activities of the selected alternative compounds. This data provides a baseline for understanding the potential efficacy of pyridinedicarboxylic acid derivatives.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Picolinic Acid | Staphylococcus aureus | 2000 | [1] |
| Pseudomonas aeruginosa | 780 (pH 5.0), 3130 (pH 7.0) | [2] | |
| Bacillus subtilis | 2000 | [1] | |
| Candida albicans | 20 (pH 5.0), 190 (pH 7.0) | [2] | |
| Escherichia coli | 500 | [1] | |
| Klebsiella pneumoniae | 500 | [1] | |
| Proteus mirabilis | 1500 | [1] | |
| Dipicolinic Acid | Gram-positive & Gram-negative pathogens | 62.5 - 125 | [3] |
| Quinolinic Acid Derivatives | Staphylococcus aureus | 0.12 - 1.0 | [4][5] |
| Escherichia coli | 0.12 - 0.49 | [4][5] | |
| Pseudomonas aeruginosa | >1024 | [4] | |
| Klebsiella pneumoniae | 0.25 - 0.5 | [4] | |
| Aspergillus fumigatus | 0.98 | [4] | |
| Candida albicans | 0.49 - 0.98 | [4] |
Table 2: Comparative Antioxidant Activity (IC50 Values)
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| Dipicolinic Acid Derivatives | DPPH Radical Scavenging | Varies based on derivative | [6] |
| Quinolinic Acid | Not specified | Protective effects against oxidative stress | [7] |
| Picolinic Acid | Not specified | Data not available | |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 43.2 | [8] |
| Trolox (Standard) | DPPH Radical Scavenging | 6.3 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings in the context of this compound.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This method is a standardized procedure for determining the susceptibility of bacteria to various antimicrobial compounds.[9][10]
-
Preparation of Bacterial Inoculum: Isolated colonies of the test bacterium are suspended in a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2×10⁸ CFU/mL.[10]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension, and excess fluid is removed. The swab is then streaked evenly across the surface of a Mueller-Hinton agar plate to ensure confluent growth. The plate is allowed to dry for a few minutes.[10]
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compound (e.g., this compound) are placed on the inoculated agar surface using sterile forceps.[11]
-
Incubation: The plates are inverted and incubated under standardized conditions (e.g., 35°C ± 2°C for 18-24 hours).[11][12]
-
Interpretation of Results: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk. The diameter of this zone is measured in millimeters and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.[9][11]
Antioxidant Activity Assessment: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.[13][14]
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent, such as methanol or ethanol, and stored in the dark. A working solution of a specific concentration (e.g., 0.1 mM) is prepared fresh daily.[13]
-
Preparation of Test Samples: The test compound (e.g., this compound) is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.[13]
-
Reaction and Incubation: A specific volume of the DPPH working solution is mixed with a specific volume of each sample dilution, the positive control, and a blank (solvent only). The mixtures are incubated in the dark for a set period (e.g., 30 minutes).[13][15]
-
Absorbance Measurement: After incubation, the absorbance of each solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.[15]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.[16]
-
Determination of IC50 Value: The IC50 value, which is the concentration of the test sample required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.[16][17] A lower IC50 value indicates a higher antioxidant activity.[17]
Mandatory Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Antimicrobial Assay.
Caption: Workflow for the DPPH Radical Scavenging Antioxidant Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 3. Endophytic Paenibacillus amylolyticus KMCLE06 Extracted Dipicolinic Acid as Antibacterial Agent Derived via Dipicolinic Acid Synthetase Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. QSAR Analysis for Antioxidant Activity of Dipicolinic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kynurenic Acid Restores Nrf2 Levels and Prevents Quinolinic Acid-Induced Toxicity in Rat Striatal Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asm.org [asm.org]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-Ethylpyridine-2,3-dicarboxylic Acid: Theoretical vs. Experimental Yields
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 5-Ethylpyridine-2,3-dicarboxylic acid is a valuable building block, notably in the synthesis of imidazolinone herbicides. This guide provides an objective comparison of different synthetic routes to this compound, with a focus on theoretical versus experimental yields, supported by experimental data from published literature and patents.
Comparison of Synthetic Methodologies
The synthesis of this compound can be broadly approached through two main strategies: the oxidation of a pre-formed substituted quinoline ring system and the construction of the pyridine ring through a cyclocondensation reaction. The choice of method significantly impacts the achievable yield, purity, and the overall efficiency of the process.
A prevalent method involves the oxidation of 3-ethyl-8-hydroxyquinoline. Various oxidizing agents have been employed, with hydrogen peroxide in an alkaline medium being a notable example. Another significant route is the cyclocondensation of smaller fragments to build the pyridine ring, often leading to the diethyl ester of the target molecule, which is then hydrolyzed.
Below is a summary of quantitative data from different synthetic protocols, offering a comparative look at their efficiencies. The theoretical yield is calculated based on the stoichiometry of the reactants as detailed in the cited sources.
| Synthetic Route | Starting Material | Key Reagents | Experimental Yield | Purity | Reference |
| Oxidation | 3-ethyl-8-hydroxyquinoline | 30% Hydrogen peroxide, Potassium hydroxide | 19.60 g (from 30.28 g starting material) | 97.6% | [1] |
| Oxidation | 3-ethyl-8-hydroxyquinoline | Nitric acid | 40% | mp 146-147°C | [1] |
| Ozonolysis | 3-ethyl-8-hydroxyquinoline | Ozone | 60% | Not Specified | [1] |
| Ozonolysis | 3-ethylquinoline | Ozone | 25% | Not Specified | [1] |
| Cyclocondensation (to Diethyl Ester) | Diethyl α-chlorooxaloacetate, 2-ethylacrolein | Ammonium acetate, Ethanol | 96.8% (of diethyl ester) | Not Specified | [2] |
| Cyclocondensation (to Diethyl Ester) | Diethyl α-chlorooxaloacetate, 2-ethylacrolein | Ammonium acetate, Ethanol | 88.6% (of diethyl ester) | 86.1% | [3][4] |
| Cyclocondensation (to Diethyl Ester) | Diethyl N-hydroxyaspartate, 2-ethacrolein | Trifluoroacetic acid, Benzene | 48.8% (of diethyl ester) | Not Specified | [5] |
Note: The yields for cyclocondensation reactions refer to the diethyl ester, which requires a subsequent hydrolysis step to obtain this compound. This final step also has an associated yield that would affect the overall process efficiency.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of each synthetic approach.
Protocol 1: Oxidation of 3-ethyl-8-hydroxyquinoline with Hydrogen Peroxide [1]
-
To a stirred mixture of 25% potassium hydroxide (215.5 g, 0.96 mol) and 3-ethyl-8-hydroxyquinoline (30.28 g, 0.175 mol) at 90°C, add 277.5 g of 30% hydrogen peroxide (2.45 mol) over a period of 3.25 hours.
-
Maintain the temperature at 90°C for an additional one to two hours.
-
Test for the presence of peroxides and, if present, destroy them with potassium bisulfite.
-
Distill the reaction mixture to remove 243 g of water, reducing the reaction mixture to half its original weight.
-
Cool the solution to 45°C and add sulfuric acid to obtain a pH of 3.5.
-
Cool the resulting slurry of potassium sulfate to 10°C, hold for 30 minutes, filter, and wash with 5 mL of cold water.
-
To the filtrate, add sulfuric acid to achieve a pH of 1.8.
-
Hold the resulting slurry of 5-ethyl-pyridine dicarboxylic acid at 10°C for 30 minutes, filter, and wash with 20 mL of cold water.
-
Dry the filter cake at 55°C under reduced pressure for three to eight hours to yield the final product.
Protocol 2: Cyclocondensation to Diethyl 5-Ethylpyridine-2,3-dicarboxylate [2]
-
Charge a four-necked flask equipped with a mechanical stirrer and a thermometer with ammonium acetate (19.3 g, 0.248 mol) and absolute ethanol (70 mL).
-
Heat the mixture to 80°C.
-
Add a mixture of diethyl α-chloro-3-oxosuccinate (M1) (26.9 g, 0.099 mol) and 2-ethyl acrolein (10.1 g, 0.119 mol).
-
Maintain the reaction at 80°C for 5 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in toluene (60 mL) and wash with water (10 mL x 2) until neutral.
-
Dry the organic phase, filter, and concentrate to obtain the diethyl 5-ethyl-2,3-pyridinedicarboxylate product.
Reaction Pathway Visualization
The following diagrams illustrate the key synthetic pathways described.
Caption: Oxidation of 3-ethyl-8-hydroxyquinoline.
Caption: Cyclocondensation synthesis pathway.
References
- 1. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 2. asianpubs.org [asianpubs.org]
- 3. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]
- 4. CN103373958A - Preparation method of 5-ethylpyridine-2,3-diethyl diformate - Google Patents [patents.google.com]
- 5. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 5-Ethylpyridine-2,3-dicarboxylic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides comprehensive guidance on the safe and compliant disposal of 5-Ethylpyridine-2,3-dicarboxylic acid, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposal of this chemical.
This compound is a chemical that requires careful handling and specific disposal protocols. Adherence to the following procedures is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This is the first line of defense in preventing chemical exposure.
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.[1][2] |
Always wash hands thoroughly after handling the chemical.[2][3][4] Avoid creating dust and avoid contact with skin and eyes.[1][5]
Disposal Procedures
The primary method for the disposal of this compound is through a licensed chemical destruction facility.
Waste Product Disposal:
-
Collection: Collect waste this compound in a suitable, closed, and clearly labeled container.
-
Licensed Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[5]
-
Professional Service: It is recommended to contact a licensed professional waste disposal service to dispose of this material.
Contaminated Packaging Disposal:
-
Rinsing: Containers can be triply rinsed (or the equivalent).[5]
-
Recycling or Reconditioning: After proper rinsing, the containers can be offered for recycling or reconditioning.[5]
-
Puncturing: Alternatively, the packaging can be punctured to make it unusable for other purposes before disposal.[5]
Accidental Release Measures
In the event of a spill or leak, the following steps should be taken:
-
Ensure Ventilation: Make sure the area is well-ventilated.[1][5]
-
Remove Ignition Sources: Eliminate all potential sources of ignition.[3][5]
-
Evacuate Personnel: Evacuate personnel to a safe area, keeping them upwind of the spill.[1][5]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]
-
Clean-up: For solid spills, avoid dust formation.[1][5] Sweep up the material and place it into a suitable, closed container for disposal.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and its contaminated packaging.
Caption: Disposal workflow for this compound and its packaging.
References
Personal protective equipment for handling 5-Ethylpyridine-2,3-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical guidance for handling 5-Ethylpyridine-2,3-dicarboxylic acid, ensuring the safety of laboratory personnel and compliance with standard operating procedures.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[2][4] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., Natural rubber) and a lab coat. | Gloves must be inspected before use.[5][6] Contaminated clothing should be removed and washed before reuse.[3][7] |
| Respiratory Protection | Dust respirator. | Use in well-ventilated areas or under a fume hood.[3][8] For higher-level protection, use appropriate respirator cartridges.[6] |
| Hand Protection | Protective gloves. | Wash hands thoroughly after handling the chemical.[1][3] |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of the laboratory environment.
-
Handling:
-
Storage:
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[1][3]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[1][3][4][6][9]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][4][7]
-
Spills:
Disposal Plan
All chemical waste must be handled in accordance with local, state, and federal regulations.[10]
-
Dispose of the contents and container to an approved waste disposal plant.[2][4][7][11]
-
Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[9]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. capotchem.com [capotchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. agrochemx.com [agrochemx.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. bio.vu.nl [bio.vu.nl]
- 11. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
